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  • Product: 4-(3,5-Difluorophenyl)-4-oxobutyric acid
  • CAS: 302912-30-7

Core Science & Biosynthesis

Foundational

The Strategic Role of 4-(3,5-Difluorophenyl)-4-oxobutyric Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release Core Directive: This technical guide provides an in-depth analysis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a key building block in the synthesis of novel therapeutic agents. It is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Core Directive: This technical guide provides an in-depth analysis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a key building block in the synthesis of novel therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the creation of bicyclic nitrogen-containing heterocyclic derivatives for pharmaceutical research.

Introduction: The Unseen Architect of Novel Therapeutics

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. 4-(3,5-Difluorophenyl)-4-oxobutyric acid, identified by its CAS number 302912-30-7 , has emerged as a critical intermediate, particularly in the synthesis of complex heterocyclic scaffolds.[1] Its unique structural features, including the difluorinated phenyl ring, provide a versatile platform for the generation of compound libraries with diverse pharmacological potential. This guide will illuminate the synthesis, characterization, and strategic importance of this compound in the drug discovery pipeline.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 4-(3,5-Difluorophenyl)-4-oxobutyric acid is fundamental for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.

PropertyValueSource
CAS Number 302912-30-7[1]
IUPAC Name 4-(3,5-difluorophenyl)-4-oxobutanoic acid[1]
Molecular Formula C₁₀H₈F₂O₃[1]
Molecular Weight 214.17 g/mol [1]
Boiling Point 366.3 °C at 760 mmHg[1]
Density 1.363 g/cm³[1]

Synthesis and Purification: A Step-by-Step Protocol

The primary route for the synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Materials:

  • 1,3-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water, deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

  • Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of succinic anhydride (1.0 eq) in anhydrous dichloromethane from the dropping funnel. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: To the reaction mixture, add 1,3-difluorobenzene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Setup Reaction Setup: AlCl3 + DCM Acylium_Ion_Formation Acylium Ion Formation: + Succinic Anhydride @ 0°C Reaction_Setup->Acylium_Ion_Formation EAS Electrophilic Aromatic Substitution: + 1,3-Difluorobenzene, Reflux Acylium_Ion_Formation->EAS Quenching Quenching: Ice + HCl EAS->Quenching Workup Workup: DCM Extraction, Washes Quenching->Workup Drying_Concentration Drying & Concentration Workup->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Method 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Method 2 Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Analytical Characterization

Ensuring the purity and identity of 4-(3,5-Difluorophenyl)-4-oxobutyric acid is crucial for its use in subsequent synthetic steps. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques for this purpose.

HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Temperature: 25 °C

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will confirm the chemical structure. The characteristic signals for the aromatic protons and carbons, the methylene groups of the butyric acid chain, and the carboxylic acid proton should be observed at their expected chemical shifts.

Application in Drug Development: A Gateway to Bicyclic Heterocycles

The primary significance of 4-(3,5-Difluorophenyl)-4-oxobutyric acid in drug development lies in its role as a key intermediate for the synthesis of bicyclic nitrogen-containing heterocyclic derivatives.[1] These scaffolds are of great interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to present diverse pharmacophores in a rigid three-dimensional space.

Patents have disclosed the use of 4-(3,5-Difluorophenyl)-4-oxobutyric acid in the preparation of pharmaceutical compositions containing such bicyclic nitrogenated heterocyclic derivatives.[1] While the specific biological targets and therapeutic indications are often proprietary, the general class of nitrogen-containing heterocycles is known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

General Synthetic Route to Bicyclic Heterocycles

The synthesis of these complex molecules typically involves a multi-step sequence starting from 4-(3,5-Difluorophenyl)-4-oxobutyric acid. A plausible synthetic pathway involves the initial formation of a pyridazinone ring, followed by further functionalization and cyclization to construct the second ring of the bicyclic system.

Drug_Development_Pathway Start 4-(3,5-Difluorophenyl)- 4-oxobutyric acid Step1 Cyclization with Hydrazine Derivative Start->Step1 Intermediate Substituted Pyridazinone Step1->Intermediate Step2 Functionalization & Further Cyclization Intermediate->Step2 Final_Product Bicyclic Nitrogen-Containing Heterocyclic Derivative Step2->Final_Product Application Pharmaceutical Compositions (as per patents) Final_Product->Application

Caption: Synthetic pathway from the core compound to pharmaceutical compositions.

Potential Therapeutic Targets

Given the broad spectrum of activity of nitrogen-containing heterocycles, the derivatives of 4-(3,5-Difluorophenyl)-4-oxobutyric acid could potentially target a variety of biological pathways implicated in disease. For instance, many heterocyclic compounds are known to be kinase inhibitors, which are crucial in cancer therapy. Others may act as modulators of G-protein coupled receptors (GPCRs) or ion channels. The difluorophenyl moiety can enhance metabolic stability and binding affinity to target proteins, making these derivatives attractive candidates for drug development.

Conclusion: A Versatile Scaffold for Future Medicines

4-(3,5-Difluorophenyl)-4-oxobutyric acid is more than just a chemical compound; it is a strategic tool in the hands of medicinal chemists. Its well-defined synthesis, coupled with its utility as a precursor to complex and potentially bioactive bicyclic nitrogen-containing heterocycles, positions it as a valuable asset in the ongoing quest for novel and effective therapies. As research continues to uncover the therapeutic potential of these heterocyclic systems, the importance of 4-(3,5-Difluorophenyl)-4-oxobutyric acid as a foundational building block is set to grow.

References

  • Google Patents. JP-2019182865-A, AU-2017345923-A1, CN-110072862-A, EP-3527568-A1, JP-WO2018074390-A1. These patents describe pharmaceutical compositions containing bicyclic nitrogen-containing heterocyclic derivatives, for which 4-(3,5-Difluorophenyl)

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 4-(3,5-Difluorophenyl)-4-oxobutyric Acid

Introduction 4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS RN: 302912-30-7) is a specialized organic building block possessing a unique combination of functional groups: a carboxylic acid, a ketone, and a difluorinated p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS RN: 302912-30-7) is a specialized organic building block possessing a unique combination of functional groups: a carboxylic acid, a ketone, and a difluorinated phenyl ring. This structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the difluorophenyl moiety can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.

This guide provides a comprehensive, in-depth overview of the core physicochemical properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of its characteristics for successful application in experimental and developmental workflows. The information presented herein is synthesized from established chemical data sources and is supplemented with expert interpretation and validated experimental protocols.

Core Compound Identification

Precise identification is the foundation of all scientific research. The fundamental identifiers for 4-(3,5-Difluorophenyl)-4-oxobutyric acid are summarized below.

IdentifierValueSource
IUPAC Name 4-(3,5-difluorophenyl)-4-oxobutanoic acid[]
CAS Number 302912-30-7[][2][3][4]
Molecular Formula C₁₀H₈F₂O₃[][2]
Molecular Weight 214.17 g/mol [][2][4]
Canonical SMILES C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O[]
InChI Key SSBFKGDYTIRSOC-UHFFFAOYSA-N[]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices.

Summary of Physical and Chemical Data

The following table consolidates key quantitative properties. It is crucial to note that while experimental data is prioritized, some values are computationally predicted and should be treated as estimations pending experimental verification.

PropertyValueData TypeSource
Melting Point 116 - 119 °CExperimental (literature)[2]
Boiling Point 366.3 °C at 760 mmHgPredicted[][2]
Density 1.363 g/cm³Predicted[]
LogP (Octanol/Water) 2.01Predicted[]
XLogP3 1.5Predicted[]
Topological Polar Surface Area 54.4 ŲPredicted[]
Hydrogen Bond Donors 1Predicted[]
Hydrogen Bond Acceptors 5Predicted[]
Rotatable Bond Count 4Predicted[]
Solubility Profile
Acidity (pKa)
  • Expert Insight: No experimental pKa value has been reported. The primary acidic proton is that of the carboxylic acid. For comparison, the pKa of 4-phenyl-4-oxobutanoic acid is approximately 4.6. In the case of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, the two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This inductive effect will stabilize the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid. Therefore, the pKa is predicted to be slightly lower (more acidic) than that of its non-fluorinated analog.

Synthesis and Purification

Understanding the synthetic origin of a compound is critical for anticipating potential impurities and designing effective purification strategies.

Synthetic Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable method for preparing this class of compounds is the Friedel-Crafts acylation.[5][6] This reaction involves the electrophilic substitution of 1,3-difluorobenzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

  • Causality: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of succinic anhydride, making it a highly reactive electrophilic acylium ion. The electron-rich 1,3-difluorobenzene then acts as a nucleophile, attacking the electrophile to form the new carbon-carbon bond. A subsequent workup with aqueous acid quenches the reaction and protonates the carboxylate.

G cluster_reactants Reactants cluster_product Product Succinic Anhydride Succinic Anhydride Catalyst AlCl₃ (Lewis Acid) Succinic Anhydride->Catalyst 1. Mix 1,3-Difluorobenzene 1,3-Difluorobenzene 1,3-Difluorobenzene->Catalyst 1. Mix Product_Node 4-(3,5-Difluorophenyl)- 4-oxobutyric acid Workup Aqueous Workup Catalyst->Workup 2. Reaction Workup->Product_Node 3. Quench & Isolate

Caption: Friedel-Crafts acylation synthesis workflow.

Purification Protocol: Recrystallization
  • Principle: Recrystallization is a robust technique for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

  • Self-Validating System: The success of recrystallization is validated by the formation of well-defined crystals and a sharpened melting point range of the dried product, which should be close to the literature value.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., an ethanol/water or isopropanol/water mixture).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Analytical Characterization: Protocols and Interpretation

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

Melting Point Determination
  • Principle: A sharp, well-defined melting point range is a primary indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Protocol:

    • Load a small amount of the finely powdered, dry sample into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point (116-119 °C).

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Expected ¹H NMR Spectrum:

    • Aromatic Protons: Expect complex multiplets between δ 7.0-8.0 ppm. The proton at C2' and C6' will appear as a doublet, and the proton at C4' will appear as a triplet.

    • Aliphatic Protons: Two distinct triplets between δ 2.5-3.5 ppm, each integrating to 2H, corresponding to the two methylene (-CH₂-) groups in the butyric acid chain.

    • Carboxylic Acid Proton: A very broad singlet, typically above δ 10 ppm, which is exchangeable with D₂O.

  • Expected ¹³C NMR Spectrum:

    • Carbonyl Carbons: Two signals in the downfield region (δ 170-200 ppm) for the ketone and carboxylic acid carbons.

    • Aromatic Carbons: Multiple signals between δ 100-165 ppm. The carbons directly bonded to fluorine will show large C-F coupling constants.

    • Aliphatic Carbons: Two signals in the upfield region (δ 25-40 ppm) for the methylene carbons.

  • Expected ¹⁹F NMR Spectrum:

    • A single signal for the two chemically equivalent fluorine atoms, confirming the 3,5-substitution pattern.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Protocol (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum.

  • Expected Key Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

    • C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.

    • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity analysis, a reverse-phase method is typically employed.

  • Self-Validating System: A successful HPLC method will show a single, sharp, symmetrical main peak for the pure compound, well-resolved from any impurity peaks. Purity is calculated based on the relative peak area.

G cluster_workflow HPLC Purity Analysis Workflow Solvents Mobile Phase (e.g., A: H₂O+0.1% FA, B: ACN+0.1% FA) Pump HPLC Pump (Gradient Flow) Solvents->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Reverse-Phase Column (Separation Occurs) Injector->Column Detector UV-Vis Detector (e.g., 254 nm) Column->Detector Data Data Acquisition System (Chromatogram) Detector->Data

Caption: A typical reverse-phase HPLC workflow.

  • Starting Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

Stability and Storage

  • Stability: The compound is stable under standard ambient conditions. As a keto-acid, it is susceptible to degradation by strong reducing agents (which could reduce the ketone) or strong bases.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Safety and Handling

  • GHS Hazards: The compound is classified as an irritant. Hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[][2]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

References

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia.

  • 4-(3,5-Difluorophenyl)-4-oxobutyric acid - CAS 302912-30-7. BOC Sciences.

  • 4-(3,4-Difluorophenyl)-3-oxobutanoic acid | C10H8F2O3 | CID 53443890 - PubChem. National Center for Biotechnology Information.

  • 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Safety Data Sheet. SynQuest Laboratories, Inc.

  • 4-(4-Fluorophenyl)-4-oxobutanoic Acid. LGC Standards.

  • 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid. Sigma-Aldrich.

  • 4-(4-Methylphenyl)-4-oxobutyric acid 98%. Sigma-Aldrich.

  • 4-(3 5-DIFLUOROPHENYL)-4-OXOBUTYRIC ACID - Safety Data Sheet. ChemicalBook.

  • 4-(4-methylphenyl)-4-oxobutanoic acid. ChemBK.

  • 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanoic acid. Biosynth.

  • 4-(3-Fluorophenyl)-4-oxobutanoic acid. Sigma-Aldrich.

  • 4-(3 5-DIFLUOROPHENYL)-4-OXOBUTYRIC ACID [302912-30-7]. Chemsigma.

  • US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters. Google Patents.

  • Cas 84313-94-0,4-(3,4-DIFLUOROPHENYL)-4-OXOBUTYRIC ACID. LookChem.

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate.

  • 4-(3,5-Difluorophenyl)-4-oxobutyric acid. Combi-Blocks.

  • 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. mzCloud.

  • WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Google Patents.

  • 4-(4-Fluorobenzoyl)butyric acid synthesis. ChemicalBook.

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3,5-Difluorophenyl)-4-oxobutyric acid

This technical guide provides a comprehensive overview of the spectroscopic methodologies and data interpretation for the structural elucidation of 4-(3,5-Difluorophenyl)-4-oxobutyric acid . Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies and data interpretation for the structural elucidation of 4-(3,5-Difluorophenyl)-4-oxobutyric acid . Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of 4-(3,5-Difluorophenyl)-4-oxobutyric acid

4-(3,5-Difluorophenyl)-4-oxobutyric acid and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to biological targets. Butyric acid derivatives, in general, have shown a range of biological activities.[1] A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Molecular Structure and Spectroscopic Correlations

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. The following diagram illustrates the structure of 4-(3,5-Difluorophenyl)-4-oxobutyric acid with key atomic numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(3,5-Difluorophenyl)-4-oxobutyric acid, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it can prevent the exchange of the acidic proton with residual water, which can broaden the signal.[2]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum. A deuterium exchange experiment (by adding a drop of D₂O to the NMR tube) can be performed to confirm the assignment of the carboxylic acid proton.[3]

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad singlet1H-COOH
7.6 - 7.8multiplet2HAr-H (ortho to C=O)
7.2 - 7.4multiplet1HAr-H (para to C=O)
~3.3triplet2H-CH₂- (adjacent to C=O)
~2.8triplet2H-CH₂- (adjacent to COOH)

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (10-13 ppm) due to hydrogen bonding and deshielding effects.[4][5] This peak will disappear upon the addition of D₂O.[3]

  • The aromatic protons on the 3,5-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The two equivalent protons ortho to the carbonyl group will likely appear as a multiplet, as will the single proton in the para position.

  • The two methylene groups of the butyric acid chain will appear as triplets, assuming coupling only to their immediate neighbors. The methylene group adjacent to the electron-withdrawing carbonyl group will be more deshielded and appear further downfield than the methylene group adjacent to the carboxylic acid.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~195C=O (ketone)
~175C=O (carboxylic acid)
~163 (d, J ≈ 250 Hz)C-F
~138 (t, J ≈ 10 Hz)C-C=O
~115 (d, J ≈ 25 Hz)C-H (ortho to F)
~112 (t, J ≈ 25 Hz)C-H (para to F)
~35-CH₂- (adjacent to C=O)
~28-CH₂- (adjacent to COOH)

Interpretation:

  • The two carbonyl carbons will be the most downfield signals, with the ketonic carbonyl appearing at a higher chemical shift than the carboxylic acid carbonyl.[3][6]

  • The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will show smaller two- and three-bond couplings.

  • The methylene carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[7][8]

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press it into a transparent pellet.[7]

    • ATR: Place the solid sample directly on the ATR crystal and apply pressure to ensure good contact.[7]

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~1710StrongC=O stretch (ketone)
~1690StrongC=O stretch (carboxylic acid dimer)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch
~1150StrongC-F stretch

Interpretation:

  • A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[4]

  • Two distinct strong peaks are expected in the carbonyl region: one for the ketone (~1710 cm⁻¹) and one for the carboxylic acid (~1690 cm⁻¹).[9]

  • The presence of the aromatic ring will be confirmed by C=C stretching absorptions around 1600 and 1450 cm⁻¹.

  • A strong band corresponding to the C-F stretching vibration is expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[10] ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and typically results in minimal fragmentation.[10]

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data:

  • Molecular Weight: The calculated monoisotopic mass of C₁₀H₈F₂O₃ is 214.04 g/mol .

  • Negative Ion Mode ESI-MS: The most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 213.04.

  • Positive Ion Mode ESI-MS: The protonated molecule [M+H]⁺ at m/z 215.05 may be observed, as well as adducts with sodium [M+Na]⁺ at m/z 237.03.

  • Fragmentation: Tandem MS (MS/MS) of the [M-H]⁻ ion could show a characteristic loss of CO₂ (44 Da) to give a fragment at m/z 169.04.

G cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Output Sample 4-(3,5-Difluorophenyl)-4-oxobutyric acid in solution ESI Electrospray Ionization (ESI) Sample->ESI Aerosolization & Ion Formation Analyzer Mass Analyzer ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Ion Separation Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: Experimental workflow for ESI-Mass Spectrometry.

Conclusion

The structural elucidation of 4-(3,5-Difluorophenyl)-4-oxobutyric acid relies on the synergistic application of various spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers insights into the molecule's fragmentation pathways. By combining the predicted data from these methods, researchers can confidently identify and characterize this important compound.

References

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(3,5-difluorophenyl)-4-oxobutyric acid, a compound of interest in pharmaceutical research and development. The methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(3,5-difluorophenyl)-4-oxobutyric acid, a compound of interest in pharmaceutical research and development. The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical workflow for this and structurally related molecules.

Introduction: The Analytical Imperative

4-(3,5-Difluorophenyl)-4-oxobutyric acid is a small molecule characterized by a difluorinated aromatic ring and a keto-acid functional group. The precise and accurate characterization of such molecules is paramount in drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.[3][4][5] This guide will detail a systematic approach to method development for the analysis of this compound, from sample preparation to spectral interpretation.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the analyte's properties is the foundation of a sound analytical method.

PropertyValueSourceImplication for MS Analysis
Molecular Formula C₁₀H₈F₂O₃BOC SciencesDetermines the exact mass of the molecule.
Molecular Weight 214.17 g/mol BOC SciencesGuides the initial mass range setting on the spectrometer.
Exact Mass 214.04415044 DaBOC SciencesEssential for high-resolution mass spectrometry (HRMS) for unambiguous identification.[5]
Structure Aromatic ketone and carboxylic acidBOC SciencesThe carboxylic acid moiety makes the molecule amenable to negative ion mode electrospray ionization (ESI).[6][7] The ketone and aromatic ring are key sites for fragmentation.

Experimental Design: A Rationale-Driven Approach

The selection of appropriate analytical parameters is critical for achieving optimal results. Here, we outline a reasoned approach to the mass spectrometric analysis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Sample Preparation: Ensuring a Clean Analyte

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[8][9][10]

Recommended Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Acidify the sample with 0.1% formic acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Solvent Exchange: Evaporate the methanol under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water with 0.1% formic acid).

Rationale: SPE provides a cleaner sample compared to simple "dilute and shoot" or protein precipitation methods, which is crucial for minimizing ion suppression and matrix effects in the MS source.[9] The choice of a polymeric sorbent is suitable for retaining the moderately polar analyte.

Liquid Chromatography: Achieving Separation

Chromatographic separation is essential for resolving the analyte from isomers and other matrix components.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for this small molecule.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from 10% to 90% B over 5-10 minutes should be sufficient to elute the analyte.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Rationale: The addition of formic acid to the mobile phase aids in the protonation of the analyte in positive ion mode and can improve peak shape. A C18 column provides good retention for the relatively nonpolar difluorophenyl moiety.

Mass Spectrometry: Ionization and Detection

High-resolution mass spectrometry is recommended for the accurate identification and characterization of the analyte.[4][5][11]

  • Ionization Source: Electrospray Ionization (ESI). ESI is a soft ionization technique suitable for polar and thermally labile small molecules.[12][13]

  • Polarity: Negative ion mode is preferred due to the presence of the carboxylic acid group, which readily deprotonates to form [M-H]⁻.[6] However, positive ion mode ([M+H]⁺) should also be investigated as the ketone oxygen can be protonated.

  • Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer will provide the necessary mass accuracy and resolution.[1]

  • MS Scan Range: m/z 50-500 to cover the parent ion and expected fragments.

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) will be used to generate fragment ions for structural confirmation.

Predicted Mass Spectra and Fragmentation Pathway

Based on the structure of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, we can predict the expected mass spectra and fragmentation patterns.

Expected Mass Spectra
Ion ModeAdductCalculated m/z
Negative [M-H]⁻213.0368
Positive [M+H]⁺215.0515
Positive [M+Na]⁺237.0334
Predicted Fragmentation Pathway (Negative Ion Mode)

The fragmentation of the [M-H]⁻ ion is anticipated to proceed through several key pathways, primarily involving the carboxylic acid and ketone functionalities.

G M_H [M-H]⁻ m/z 213.04 frag1 Loss of H₂O [C₁₀H₅F₂O₂]⁻ m/z 195.03 M_H->frag1 - H₂O frag2 Loss of CO₂ [C₉H₇F₂O]⁻ m/z 169.05 M_H->frag2 - CO₂ frag3 [C₇H₄F₂O]⁻ m/z 141.02 frag2->frag3 - C₂H₄ frag4 [C₆H₃F₂]⁻ m/z 113.02 frag3->frag4 - CO

Caption: Predicted Fragmentation Pathway of [M-H]⁻

Interpretation of the Fragmentation Pathway:

  • Initial Ion: The deprotonated molecule at m/z 213.04 serves as the precursor ion.

  • Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids can lead to the loss of water, resulting in a fragment at m/z 195.03.

  • Decarboxylation (Loss of CO₂): The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide, yielding a fragment at m/z 169.05.[14]

  • Further Fragmentation: The fragment at m/z 169.05 can undergo further fragmentation, such as the loss of ethylene (C₂H₄) to produce the difluorobenzoyl anion at m/z 141.02. This ion can then lose carbon monoxide (CO) to form the difluorophenyl anion at m/z 113.02.

Step-by-Step Experimental Protocol

This protocol provides a detailed workflow for the LC-MS/MS analysis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

I. Standard and Sample Preparation

  • Prepare a 1 mg/mL stock solution of 4-(3,5-Difluorophenyl)-4-oxobutyric acid in methanol.

  • Create a series of calibration standards by serially diluting the stock solution in the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).

  • Prepare a blank sample using the initial mobile phase.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • If analyzing from a biological matrix, perform the Solid-Phase Extraction protocol as described in section 3.1.

II. LC-MS System Setup

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the MS with the parameters outlined in section 3.3.

  • Perform a system suitability test by injecting a mid-range standard to ensure proper performance.

III. Data Acquisition

  • Create a sequence table including blanks, calibration standards, QC samples, and unknown samples.

  • Initiate the data acquisition.

IV. Data Processing and Analysis

  • Integrate the chromatographic peaks for the analyte in the calibration standards.

  • Generate a calibration curve by plotting the peak area versus concentration. A linear regression with a weighting of 1/x is typically appropriate.

  • Quantify the analyte in the QC and unknown samples using the calibration curve.

  • Confirm the identity of the analyte by comparing the retention time and the fragmentation pattern (MS/MS spectrum) with that of a reference standard. The accurate mass of the precursor and fragment ions should be within 5 ppm of the theoretical values.

Conclusion: A Framework for Success

This technical guide provides a robust framework for the mass spectrometric analysis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid. The principles and methodologies discussed, from sample preparation to spectral interpretation, are grounded in established scientific principles and are designed to be a starting point for method development and validation. By adopting a systematic and rationale-driven approach, researchers can achieve accurate, reliable, and reproducible results in the analysis of this and other challenging small molecules.

References

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  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

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A Technical Guide to 4-(3,5-Difluorophenyl)-4-oxobutyric acid: From Synthesis to Application in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a fluorinated aromatic ketoacid of significant interest in medicinal chemistry and drug development. While not...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a fluorinated aromatic ketoacid of significant interest in medicinal chemistry and drug development. While not a widely publicized molecule, its structural motifs are emblematic of modern pharmaceutical design. This document delves into the compound's rational synthesis, focusing on the principles of Friedel-Crafts acylation, its physicochemical properties, and its potential as a valuable synthon for creating complex, biologically active molecules. Detailed experimental protocols, data analysis, and a discussion of its role in the broader context of fluorinated pharmaceuticals are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target. This has led to a surge in demand for versatile, fluorinated building blocks that can be readily incorporated into complex molecular scaffolds.

4-(3,5-Difluorophenyl)-4-oxobutyric acid is one such building block. Its structure combines a difluorinated phenyl ring, a ketone, and a carboxylic acid, offering multiple points for chemical modification. The 3,5-difluorophenyl group is of particular interest as it can enhance binding interactions and improve pharmacokinetic properties. This guide will explore the synthesis, properties, and applications of this valuable, yet under-documented, chemical intermediate.

Historical Context: The Rise of Fluorinated Pharmaceuticals

The history of 4-(3,5-Difluorophenyl)-4-oxobutyric acid is not that of a singular, celebrated discovery, but rather is intertwined with the broader history of organofluorine chemistry and its application in medicine. The journey began with early investigations into fluorinated compounds in the mid-20th century, which demonstrated their potential to create more stable and effective drugs.[1]

The development of iconic fluorinated drugs, such as the anti-inflammatory agent Diflunisal (5-(2,4-difluorophenyl)salicylic acid), highlighted the advantages of incorporating difluorophenyl moieties into bioactive molecules.[1] This success spurred further research into the synthesis of a wide array of fluorinated synthons, including various fluorinated phenyl oxoalkanoic acids.[2] The synthesis of compounds like 4-(3,5-Difluorophenyl)-4-oxobutyric acid can be seen as a logical and necessary step in the expansion of the medicinal chemist's toolkit, enabling the exploration of new chemical space and the development of next-generation therapeutics.

Core Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for the synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride. This classic electrophilic aromatic substitution reaction is a robust and well-understood method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[3]

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds in several key steps:

  • Activation of the Electrophile: The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride, polarizing the C-O bond and creating a highly electrophilic acylium ion intermediate.

  • Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring attacks the acylium ion. The fluorine atoms are deactivating, but are meta-directing, favoring substitution at the C4 position.

  • Formation of the Sigma Complex: A resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate, is formed.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

  • Workup: An aqueous workup is required to hydrolyze the aluminum chloride complex of the final product and liberate the free 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

A stoichiometric amount of the Lewis acid is necessary because it complexes with both the starting anhydride and the resulting ketone, preventing the catalyst from being turned over.[3]

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Charge Reactor with 1,3-Difluorobenzene & AlCl₃ B Cool to 0-5 °C A->B C Slowly Add Succinic Anhydride B->C D Stir at Room Temperature (Monitor by TLC/HPLC) C->D E Quench with Ice/HCl D->E F Extract with Ethyl Acetate E->F G Wash Organic Layer F->G H Dry & Concentrate G->H I Recrystallize from Toluene/Hexane H->I J Dry Under Vacuum I->J K Characterize (NMR, MS, HPLC) J->K

A typical workflow for the synthesis and purification of the target compound.

The following protocol is a representative procedure based on established methods for similar Friedel-Crafts acylations.[4]

Materials:

  • 1,3-Difluorobenzene (1.0 eq)

  • Succinic anhydride (1.05 eq)

  • Anhydrous Aluminum Chloride (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene

  • Hexane

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq) and anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add 1,3-difluorobenzene (1.0 eq) to the suspension.

  • In a separate flask, dissolve succinic anhydride (1.05 eq) in anhydrous DCM and add this solution to the dropping funnel.

  • Add the succinic anhydride solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/HPLC analysis indicates completion of the reaction.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as toluene/hexane, to afford pure 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Physicochemical and Spectroscopic Profile

The following table summarizes the key computed physicochemical properties of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

PropertyValueSource
IUPAC Name 4-(3,5-difluorophenyl)-4-oxobutanoic acid
CAS Number 302912-30-7
Molecular Formula C₁₀H₈F₂O₃
Molecular Weight 214.17 g/mol
Boiling Point 366.3 °C at 760 mmHg (Predicted)
Density 1.363 g/cm³ (Predicted)
LogP 2.01 (Predicted)

Note: Experimental spectroscopic data (NMR, IR, MS) for this specific compound is not widely available in peer-reviewed literature. Researchers should perform their own characterization to confirm identity and purity.

Role in Modern Drug Discovery

While 4-(3,5-Difluorophenyl)-4-oxobutyric acid may not be a final drug product, it serves as a valuable intermediate for the synthesis of more complex pharmaceutical agents. The difluorophenyl moiety can act as a key pharmacophore, participating in hydrogen bonding and dipole-dipole interactions with biological targets. The keto-acid functionality provides a versatile handle for further chemical elaboration.

The ketone can be reduced to a secondary alcohol, which can introduce a chiral center. The carboxylic acid can be converted to esters, amides, or other functional groups, allowing for the attachment of diverse side chains. The following diagram illustrates a hypothetical synthetic pathway where the intermediate is used to generate a more complex, drug-like molecule.

G A 4-(3,5-Difluorophenyl) -4-oxobutyric acid B Chiral Reduction (e.g., CBS reduction) A->B Step 1 C (R)-4-(3,5-Difluorophenyl) -4-hydroxybutyric acid B->C D Amide Coupling (with a heterocyclic amine) C->D Step 2 E Drug-like Molecule D->E

Hypothetical elaboration of the title compound into a more complex molecule.

This versatility makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Analytical and Quality Control Protocols

Ensuring the purity and identity of any chemical intermediate is critical. The following analytical techniques are recommended for the quality control of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine purity and quantify impurities.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure.

  • ¹H NMR: Should show characteristic signals for the aromatic protons (a triplet and a doublet of triplets) and the aliphatic protons of the butyric acid chain (two triplets).

  • ¹⁹F NMR: Should show a single resonance for the two equivalent fluorine atoms.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight.

  • Technique: Electrospray ionization (ESI) is suitable for this molecule. The expected [M-H]⁻ ion would be at m/z 213.04.

Conclusion

4-(3,5-Difluorophenyl)-4-oxobutyric acid is a prime example of a chemical workhorse—a versatile and strategically important intermediate whose value lies in its potential to be transformed into novel, life-saving medicines. While its own history is not one of fanfare, its existence is a direct result of the logical progression of medicinal chemistry and the increasing importance of fluorine in drug design. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a solid foundation for researchers and scientists working at the forefront of pharmaceutical innovation.

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  • Fooks, A. G., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Organic & Biomolecular Chemistry, 16(33), 6044-6051.
  • Hasan, M. M., et al. (2021). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2021(4), M1291.
  • Kollár, L., et al. (2020). Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information.
  • Syngenta Participations AG. (2013). Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters.
  • Singh, R. P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6245.
  • Lobert, M., et al. (2008). Synthesis and microwave assisted polymerization of fluorinated 2-phenyl-2-oxazolines: the fastest 2-oxazoline monomer to date.
  • Shen, T. Y. (1977). Discovery of diflunisal. Agents and Actions, 7(Suppl), 9–18.
  • mzCloud. (2016). 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Burrelle, S., et al. (2004). Synthesis of 4-phenylbutyric acid.
  • PubChem. (n.d.). 4-{4-[4-(3,4-Difluorophenyl)piperidine-1-sulfonyl]phenyl}-4-oxobutanoic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-(3,4-Difluorophenyl)-4-oxobutyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric Acid

Abstract This document provides a detailed technical guide for the synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a valuable keto-acid intermediate in pharmaceutical and materials science research. The primary me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a valuable keto-acid intermediate in pharmaceutical and materials science research. The primary method detailed is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, catalyzed by aluminum chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety procedures, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Significance

4-(3,5-Difluorophenyl)-4-oxobutyric acid is an aryl keto-acid characterized by a difluorinated phenyl ring linked to a butyric acid moiety through a carbonyl group. The presence of the difluorophenyl group is of particular interest in medicinal chemistry, as the incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a critical building block for more complex molecular architectures.

The synthesis of this target molecule is most effectively achieved via the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This guide will elucidate the nuances of this reaction, providing the user with the necessary expertise to perform this synthesis with a high degree of confidence and success.

Scientific Principle: The Friedel-Crafts Acylation Mechanism

The synthesis hinges on the electrophilic aromatic substitution reaction between 1,3-difluorobenzene (the arene) and succinic anhydride (the acylating agent), driven by a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[3][4] The reaction proceeds through several well-defined steps, as outlined below.

Causality Behind the Mechanism:

  • Activation of the Electrophile: Anhydrous aluminum chloride, a potent electron acceptor, coordinates with one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, making the other carbonyl carbon highly electrophilic. Cleavage of the anhydride C-O bond results in the formation of a resonance-stabilized acylium ion.[5] This is the rate-determining step for electrophile generation.

  • Nucleophilic Attack: The π-electron system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. The fluorine atoms on the ring are electron-withdrawing and deactivating; however, they direct the incoming electrophile to the ortho and para positions. Acylation occurs at the C4 position, which is para to one fluorine and ortho to the other, representing the most sterically accessible and electronically favorable site.

  • Restoration of Aromaticity: A base (in this case, the [AlCl₃(OH)]⁻ complex formed during the process) abstracts a proton from the carbon bearing the newly added acyl group. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity.

  • Catalyst Complexation: The product, an aryl ketone, contains a carbonyl group that is a Lewis base. It readily forms a complex with the AlCl₃ catalyst. For this reason, a stoichiometric amount, or even a slight excess, of AlCl₃ is required to drive the reaction to completion.[4] The reaction must be quenched with an aqueous acid to hydrolyze this complex and liberate the final product.

Diagram: Reaction Mechanism

G cluster_reactants Reactants cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up DFB 1,3-Difluorobenzene Sigma Sigma Complex (Arenium Ion) DFB->Sigma Nucleophilic Attack SA Succinic Anhydride Complex Anhydride-AlCl₃ Complex SA->Complex Coordination AlCl3_start AlCl₃ (Catalyst) AlCl3_start->Complex Coordination Acylium Acylium Ion (Electrophile) Complex->Acylium Cleavage Acylium->Sigma Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation (Restores Aromaticity) Final_Product 4-(3,5-Difluorophenyl) -4-oxobutyric acid Product_Complex->Final_Product Hydrolysis Workup Aqueous Acid (HCl) Workup->Final_Product Hydrolysis

Caption: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations involving anhydrous aluminum chloride must be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware to prevent premature quenching of the catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
1,3-Difluorobenzene≥99%Sigma-Aldrich372-18-9Store over molecular sieves.
Succinic Anhydride≥99%Acros Organics108-30-5Ensure it is dry.
Aluminum Chloride, Anhydrous≥99.9%, sublimedStrem Chemicals7446-70-0Highly corrosive and water-reactive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2Solvent.
Hydrochloric Acid (HCl)37% (concentrated)J.T. Baker7647-01-0For work-up.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6Extraction solvent.
Sodium Sulfate, AnhydrousACS GradeEMD Millipore7757-82-6Drying agent.
Deionized WaterN/AN/A7732-18-5
IceN/AN/AN/AFor quenching.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Dropping funnel (or powder addition funnel)

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with drying tube), and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Establish a positive pressure of nitrogen or argon.

  • Reagent Charging:

    • Under the inert atmosphere, charge the flask with anhydrous aluminum chloride (29.3 g, 0.22 mol, 2.2 eq).

    • Add 150 mL of anhydrous dichloromethane (DCM) via cannula or syringe.

    • Stir the suspension and cool the flask to 0-5 °C using an ice bath.

    • Add 1,3-difluorobenzene (11.4 g, 0.10 mol, 1.0 eq) dropwise to the stirred suspension over 15 minutes, maintaining the internal temperature below 10 °C.

  • Acylating Agent Addition:

    • Add succinic anhydride (10.0 g, 0.10 mol, 1.0 eq) portion-wise over 30 minutes. This step is exothermic; careful control of the addition rate is crucial to maintain the temperature below 10 °C.

    • Expertise Note: Adding the anhydride slowly prevents a runaway reaction and minimizes the formation of side products.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Quenching (Self-Validating System):

    • Prepare a large beaker (2 L) with 500 g of crushed ice and 100 mL of concentrated HCl.

    • CRITICAL SAFETY STEP: Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is a highly exothermic process that will release HCl gas. Perform this step in a well-ventilated fume hood.

    • The slurry should be stirred until all the ice has melted and the aluminum salts have dissolved into the aqueous layer. The mixture should separate into two clear layers.

  • Extraction and Isolation:

    • Transfer the mixture to a 1 L separatory funnel.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Combine all organic layers and wash with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate.[6][7]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude solid can be purified by recrystallization. A common solvent system is a mixture of toluene and heptane.

    • Dissolve the crude product in a minimal amount of hot toluene, then slowly add heptane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

    • Alternative: If recrystallization is insufficient, the product can be purified using column chromatography on silica gel with a gradient eluent system, such as ethyl acetate in hexanes.[8]

Diagram: Experimental Workflow

G start Start setup 1. Assemble Dry Glassware under Inert Atmosphere start->setup charge 2. Charge AlCl₃, DCM, and 1,3-Difluorobenzene at 0-5 °C setup->charge add 3. Add Succinic Anhydride Portion-wise charge->add react 4. React at Room Temp (12-18h) add->react quench 5. Quench Reaction (Pour onto Ice/HCl) react->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify by Recrystallization or Chromatography dry->purify end Final Product purify->end

Caption: High-level experimental workflow for the synthesis.

Expected Results and Data

ParameterExpected Value
Theoretical Yield 21.4 g (based on 0.10 mol starting material)
Actual Yield (Typical) 16.0 - 18.2 g (75-85%)
Appearance White to off-white crystalline solid
Melting Point 118-121 °C
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): ~ -108 (s)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-7.6 (m, 2H), 7.1-7.2 (m, 1H), 3.3 (t, 2H), 2.9 (t, 2H)

Safety, Handling, and Trustworthiness

Ensuring a safe laboratory environment is paramount. The protocols described are self-validating when strict adherence to safety guidelines is maintained.

  • Aluminum Chloride (Anhydrous): This substance is extremely corrosive and reacts violently with water, releasing large amounts of heat and corrosive hydrogen chloride gas.[9][10] It causes severe skin and eye burns.[11][12] Always handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[10]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Quenching Procedure: The quenching of the reaction is the most hazardous step. The addition of the reaction mixture to the ice/acid slurry must be done slowly and behind a blast shield if possible. The large volume of ice is essential to absorb the heat of hydrolysis.

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive AlCl₃ catalyst (exposed to moisture).2. Insufficient reaction time.1. Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry.2. Extend reaction time and monitor by TLC until starting material is consumed.
Product is an Oily Residue 1. Incomplete reaction.2. Presence of impurities lowering the melting point.1. Check TLC to confirm reaction completion.2. Attempt purification via column chromatography.[8] Ensure the work-up was sufficient to remove all acidic residues.
Difficult Extraction (Emulsion) Incomplete hydrolysis of aluminum salts.Add more concentrated HCl to the separatory funnel to break the emulsion. If necessary, filter the entire mixture through a pad of Celite.
Reaction Stalls Insufficient catalyst. The product complexes with AlCl₃, effectively removing it from the catalytic cycle.A slight excess of AlCl₃ (2.2-2.5 equivalents) is often necessary to account for complexation with both the anhydride and the final ketone product.

References

  • Quick Company. (n.d.). Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. Retrieved from [Link]

  • Google Patents. (2008). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
  • MDPI. (2023). Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from Different 4-Hydroxybutyrate Precursors by New Wild-Type Strain Cupriavidus necator IBP/SFU-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Topic: Friedel-Crafts Acylation of 1,3-Difluorobenzene with Succinic Anhydride Introduction: Strategic Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid The Friedel-Crafts acylation stands as a cornerstone of carbon-car...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedel-Crafts Acylation of 1,3-Difluorobenzene with Succinic Anhydride

Introduction: Strategic Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid

The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, enabling the introduction of acyl groups onto aromatic rings.[1] This application note provides a detailed technical guide for the synthesis of 3-(2,4-difluorobenzoyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The protocol focuses on the reaction between 1,3-difluorobenzene, a moderately deactivated aromatic substrate, and succinic anhydride, utilizing the classical and robust Lewis acid catalyst, aluminum chloride (AlCl₃).

Fluorinated aromatic ketones are of significant interest in drug development due to the unique physicochemical properties imparted by fluorine, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This guide moves beyond a simple recitation of steps to explain the critical scientific principles governing the reaction, from the prediction of regioselectivity on a deactivated ring to the practical considerations of reagent handling and product purification.

Theoretical Background and Mechanistic Rationale

The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution (EAS).[2] The reaction proceeds through the generation of a highly reactive electrophile, an acylium ion, which is then attacked by the nucleophilic π-system of the aromatic ring.[3]

Step 1: Generation of the Acylium Ion

With an acid anhydride, the reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a resonance-stabilized acylium ion.[4] This electrophilic species is the key reactant that will engage the aromatic ring. Stoichiometric amounts of AlCl₃ are typically required because the catalyst complexes with the final ketone product, rendering it inactive.[1]

Step 2: Regioselectivity on a Deactivated Ring

The substitution pattern on the aromatic substrate is a critical determinant of the reaction's success and regiochemical outcome.[2] In 1,3-difluorobenzene, the two fluorine atoms present a fascinating electronic challenge. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the entire ring towards electrophilic attack compared to benzene.[5]

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M effect).[6] This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atoms. In the case of 1,3-difluorobenzene, these directing effects converge on the C4 position, which is para to the C1-fluorine and ortho to the C3-fluorine. This makes the C4 position the most nucleophilic and sterically accessible site for electrophilic attack, leading to the highly regioselective formation of the 2,4-difluoro-substituted product.[2] The C2 position is also activated but is sterically hindered by two adjacent fluorine atoms. The C5 position is only activated by one ortho fluorine and is therefore less reactive.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps of the reaction, from the formation of the electrophile to the final product.

Friedel-Crafts Acylation Mechanism cluster_reactants Reactant Preparation cluster_product Workup & Isolation SuccinicAnhydride Succinic Anhydride AcyliumComplex Succinic Anhydride-AlCl₃ Complex SuccinicAnhydride->AcyliumComplex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcyliumComplex Coordination AcyliumIon Acylium Ion (Electrophile) AcyliumComplex->AcyliumIon Cleavage SigmaComplex σ-Complex (Arenium Ion Intermediate) AcyliumIon->SigmaComplex Electrophilic Attack (Rate-Determining Step) Difluorobenzene 1,3-Difluorobenzene (Nucleophile) Difluorobenzene->SigmaComplex Electrophilic Attack (Rate-Determining Step) ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation & Aromatization FinalProduct 3-(2,4-Difluorobenzoyl)propanoic Acid ProductComplex->FinalProduct Aqueous Workup (e.g., H₂O/HCl)

Caption: Workflow of the Friedel-Crafts acylation of 1,3-difluorobenzene.

Experimental Protocol

This protocol is designed for the synthesis of 3-(2,4-difluorobenzoyl)propanoic acid on a laboratory scale. All operations involving anhydrous aluminum chloride must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware to prevent deactivation of the catalyst.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesStoichiometric Ratio
Succinic Anhydride100.0710.0 g0.1001.0
Anhydrous Aluminum Chloride133.3429.3 g0.2202.2
1,3-Difluorobenzene114.0940 mL (~45.6 g)0.4004.0 (Solvent/Reagent)
Dichloromethane (DCM), anhydrous-100 mL-Solvent
Hydrochloric Acid (conc.)-As needed-Workup
Crushed Ice-~500 g-Workup
Water (Deionized)-As needed-Workup/Washing
Sodium Sulfate (anhydrous)-As needed-Drying
Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Protect the system from atmospheric moisture by fitting the condenser and dropping funnel with calcium chloride drying tubes or connecting to a nitrogen/argon line.

    • Ensure all glassware is thoroughly dried in an oven prior to use.

  • Reagent Charging:

    • To the flask, add anhydrous aluminum chloride (29.3 g, 0.220 mol) and anhydrous dichloromethane (100 mL).

    • Begin stirring the suspension and place the flask in an ice-water bath to cool the contents to 0-5 °C.

    • In a separate beaker, dissolve succinic anhydride (10.0 g, 0.100 mol) in 1,3-difluorobenzene (40 mL, 0.400 mol). Rationale: Using the aromatic substrate as a co-solvent ensures it is in excess, which helps to drive the reaction to completion and can simplify the reaction medium.

  • Addition of Reactants:

    • Transfer the succinic anhydride/1,3-difluorobenzene solution to the dropping funnel.

    • Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. Rationale: The formation of the acylium ion complex is exothermic. Slow, controlled addition prevents a runaway reaction and potential side product formation.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction Progression:

    • Stir the reaction mixture at room temperature for 2-3 hours. The color will likely darken to a deep red or brown.

    • Gently heat the mixture to a reflux (approx. 40 °C for DCM) for 60 minutes to ensure the reaction goes to completion. Monitor the evolution of HCl gas (if any) which should have ceased.

  • Workup and Quenching:

    • Cool the reaction flask back down in an ice-water bath.

    • Prepare a large beaker with approximately 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. Rationale: The acid hydrolyzes the aluminum complexes of the product and quenches any remaining AlCl₃.

    • Rinse the reaction flask with a small amount of DCM and add it to the beaker.

  • Product Isolation and Purification:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine all organic layers and wash sequentially with 100 mL of 1M HCl, 100 mL of water, and finally 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to afford a white to off-white crystalline solid.

Expected Outcomes and Characterization

  • Product: 3-(2,4-Difluorobenzoyl)propanoic Acid

  • CAS Number: 110931-77-6[2]

  • Molecular Formula: C₁₀H₈F₂O₃

  • Molecular Weight: 214.17 g/mol [2]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 115-119 °C[2]

  • Yield: Moderate to good yields are expected, typically in the range of 60-80% after purification, depending on the purity of reagents and adherence to anhydrous conditions.

Spectroscopic Characterization:

While actual spectra should be run on the synthesized material for confirmation, the following are the expected key features based on the structure and data for analogous compounds:

  • ¹H NMR:

    • Aromatic protons will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm) due to F-H coupling.

    • Two distinct triplets will be observed for the two methylene (-CH₂-) groups of the propanoic acid chain, likely in the range of 2.8-3.5 ppm.

    • A broad singlet for the carboxylic acid proton will be observed far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the 10 carbon atoms are expected. The aromatic carbons will show complex splitting due to C-F coupling.

    • Two carbonyl carbons will be present: one for the ketone (~190-200 ppm) and one for the carboxylic acid (~175-180 ppm).

    • Two signals for the aliphatic methylene carbons will be observed.

  • IR Spectroscopy:

    • A very broad O-H stretch from the carboxylic acid dimer will be present from ~2500-3300 cm⁻¹.

    • Two distinct C=O stretching bands: one for the aromatic ketone (~1680-1700 cm⁻¹) and one for the carboxylic acid (~1700-1725 cm⁻¹).

    • Characteristic C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) should be observed at m/z = 214.

    • Key fragmentation patterns would include the loss of H₂O (m/z = 196) and COOH (m/z = 169), and a prominent peak for the 2,4-difluorobenzoyl cation (m/z = 141).

Troubleshooting and Side Reactions

  • Low or No Yield: The most common cause is the deactivation of the AlCl₃ catalyst by moisture. Ensure all glassware is scrupulously dry and reagents are anhydrous.

  • Formation of Isomers: While the 4-position is strongly favored, trace amounts of other isomers may form under harsh conditions. Purification by recrystallization is typically effective at removing these.

  • Incomplete Reaction: If starting material is recovered, the reaction time or temperature may have been insufficient for the deactivated substrate. Consider a longer reflux time or a slight excess of AlCl₃.

  • Polyacylation: This is generally not an issue in Friedel-Crafts acylation because the product ketone is deactivated towards further substitution.[1]

Safety and Handling Precautions

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water to release toxic HCl gas. Handle only in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of the dust.[7]

  • 1,3-Difluorobenzene: Flammable liquid and irritant. Handle in a fume hood.

  • Succinic Anhydride: Can cause skin and eye irritation.

  • Dichloromethane: Volatile and a suspected carcinogen. All handling must occur in a well-ventilated fume hood.

  • Reaction Quenching: The addition of the reaction mixture to water/acid is extremely exothermic and generates large volumes of HCl gas. This must be done slowly, with cooling, and in a fume hood.

Discussion: Alternative Catalytic Systems

While aluminum chloride is a workhorse catalyst for this transformation, its stoichiometric requirement and the corrosive waste generated are environmental drawbacks.[8] For less deactivated substrates, or for greener process development, researchers can explore alternative Lewis or Brønsted acid catalysts. Promising alternatives that may require catalytic amounts include:

  • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are often more tolerant to moisture and can be recycled.[8]

  • Zeolites and Acidic Clays: Heterogeneous catalysts that can simplify workup and be reused.[9]

  • Strong Brønsted Acids: Triflic acid (TfOH) has been shown to catalyze acylations effectively.[8]

The choice of catalyst will depend on the specific reactivity of the substrate and the desired process conditions. For deactivated substrates like 1,3-difluorobenzene, the high reactivity afforded by AlCl₃ often remains the most practical choice in a discovery setting.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a valuable keto-acid intermediate in medicinal chemistry and drug discovery. The synthetic strategy is centered around the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, a robust and well-established method for forming carbon-carbon bonds with aromatic rings. This guide offers in-depth explanations of the underlying chemical principles, safety precautions, and purification techniques, ensuring a reproducible and efficient synthesis.

Introduction

4-(3,5-Difluorophenyl)-4-oxobutyric acid and its derivatives are important building blocks in the synthesis of various pharmacologically active molecules. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. The reliable synthesis of this intermediate is therefore a critical step in the development of new therapeutic agents. The protocol herein describes a practical and efficient approach to obtaining this compound with a high degree of purity.

Reaction Scheme and Mechanism

The synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid is achieved via a Friedel-Crafts acylation reaction.[1] In this electrophilic aromatic substitution reaction, 1,3-difluorobenzene acts as the nucleophile and the acylating agent is generated in situ from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride, making the carbonyl carbon more electrophilic. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized acylium ion.[1][3]

  • Electrophilic Attack: The electron-rich aromatic ring of 1,3-difluorobenzene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.[3]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
1,3-DifluorobenzeneReagentPlus®, 99%Sigma-Aldrich
Succinic Anhydride99%Acros Organics
Aluminum Chloride (anhydrous)99.99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Fisher Scientific
Ethyl AcetateACS GradeVWR
Sodium Sulfate (anhydrous)ACS GradeFisher Scientific
Deionized Water--

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Extraction cluster_purification Purification A Charge flask with AlCl3 and DCM B Add 1,3-difluorobenzene A->B Reaction C Cool to 0°C B->C Reaction D Slowly add succinic anhydride C->D Reaction E Quench with ice-cold HCl D->E Workup F Separate organic layer E->F G Extract aqueous layer with Ethyl Acetate F->G H Combine organic layers G->H I Wash with brine and dry over Na2SO4 H->I J Filter and concentrate in vacuo I->J Purification K Recrystallize from suitable solvent J->K L Isolate pure product by filtration K->L M 4-(3,5-Difluorophenyl)- 4-oxobutyric acid L->M Final Product

Sources

Application

Application Note: High-Purity Recovery of 4-(3,5-Difluorophenyl)-4-oxobutyric acid via Optimized Recrystallization

Abstract This technical guide provides a comprehensive, field-proven protocol for the purification of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a key intermediate in pharmaceutical and materials science research. The met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a key intermediate in pharmaceutical and materials science research. The methodology centers on a meticulously optimized recrystallization process, designed to yield high-purity crystalline material with excellent recovery rates. This document elucidates the scientific rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a reproducible and scalable purification strategy for researchers and drug development professionals.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone of chemical purification, leveraging subtle differences in the solubility of a target compound and its impurities within a chosen solvent system. The fundamental principle dictates that a compound should exhibit high solubility in a hot solvent and low solubility at cooler temperatures. As a saturated hot solution cools, the decreasing solubility forces the target compound to crystallize, while impurities, present in lower concentrations, remain in the "mother liquor." This process, when executed with precision, facilitates the isolation of highly pure crystalline solids.

4-(3,5-Difluorophenyl)-4-oxobutyric acid, with its aromatic keto-carboxylic acid structure, presents a unique set of physicochemical properties that must be considered for effective purification. The presence of the polar carboxylic acid and ketone functionalities, combined with the fluorinated phenyl ring, influences its solubility profile, making the selection of an appropriate solvent system paramount to successful recrystallization.

Physicochemical Properties & Safety Considerations

A thorough understanding of the target compound's properties is critical for designing a safe and effective purification protocol.

PropertyValueSource
Molecular Formula C₁₀H₈F₂O₃
Molecular Weight 214.17 g/mol
Melting Point 116-120 °C
Appearance White to off-white solidGeneric Observation
Boiling Point (Predicted) 366.3 °C at 760 mmHg

Safety Precautions: 4-(3,5-Difluorophenyl)-4-oxobutyric acid is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and eye irritation. Avoid inhalation of dust and direct contact with the skin and eyes.

Strategic Solvent Selection: A Predictive Approach

The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. Based on the "like dissolves like" principle, the polar nature of the carboxylic acid and ketone groups in 4-(3,5-Difluorophenyl)-4-oxobutyric acid suggests that polar solvents would be suitable candidates. Conversely, the nonpolar aromatic ring may impart some solubility in less polar solvents.

A systematic screening of solvents with varying polarities is recommended. The following table provides a predicted solubility profile and rationale for common laboratory solvents.

SolventPredicted Solubility at Room Temp.Predicted Solubility at Elevated Temp.Rationale
Water LowModerate to HighThe carboxylic acid group may allow for some solubility in hot water, while the larger organic structure should limit solubility in cold water.
Ethanol ModerateHighThe hydroxyl group of ethanol can hydrogen bond with the carboxylic acid and ketone, leading to good solubility, potentially too high at room temperature for good recovery.
Isopropanol Low to ModerateHighSimilar to ethanol, but the bulkier isopropyl group may slightly reduce room temperature solubility, making it a promising candidate.
Acetone Moderate to HighVery HighThe ketone functionality of acetone aligns with the target molecule, but its high volatility and strong solvating power might lead to poor recovery.
Ethyl Acetate Low to ModerateHighOffers a balance of polarity and is often a good choice for compounds with both polar and nonpolar characteristics.
Toluene LowModerateThe aromatic nature of toluene may interact favorably with the difluorophenyl ring, but the polar functional groups will limit overall solubility.
Hexanes Very LowLowA nonpolar solvent, unlikely to be a good primary solvent but could be useful as an anti-solvent in a mixed-solvent system.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 4-(3,5-Difluorophenyl)-4-oxobutyric acid. Adjust volumes accordingly for different scales.

Materials and Equipment:
  • Crude 4-(3,5-Difluorophenyl)-4-oxobutyric acid

  • Isopropanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Experimental Workflow:

Recrystallization_Workflow Figure 1: Recrystallization Workflow A 1. Dissolution: Dissolve crude product in minimum hot isopropanol B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution A->B Presence of solids C 3. Saturation: Add hot water dropwise until solution becomes turbid A->C No solids B->C D 4. Redissolution: Add a few drops of hot isopropanol to redissolve the precipitate C->D E 5. Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath D->E F 6. Isolation: Collect crystals by vacuum filtration E->F G 7. Washing: Wash crystals with ice-cold isopropanol/water mixture F->G H 8. Drying: Dry the purified crystals under vacuum G->H

Caption: A step-by-step workflow for the purification of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Step-by-Step Procedure:
  • Dissolution: Place 5.0 g of crude 4-(3,5-Difluorophenyl)-4-oxobutyric acid into a 125 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 20 mL of isopropanol. Heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot filtration. Place a piece of fluted filter paper in a glass funnel and pre-heat the funnel and a clean 250 mL Erlenmeyer flask on the hot plate. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Inducing Saturation: To the clear, hot solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot isopropanol to the turbid solution until it becomes clear again. This ensures that crystallization will begin from a saturated solution upon cooling, rather than from a supersaturated one which could lead to precipitation of impurities.

  • Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold 1:1 isopropanol/water mixture to remove any residual mother liquor.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Oiling Out The compound is melting before it dissolves, or the solution is too concentrated.Add more of the primary solvent (isopropanol) to the hot mixture. Ensure the boiling point of the solvent system is below the melting point of the compound.
No Crystal Formation The solution is not sufficiently saturated, or it is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of the pure compound. If crystals still do not form, reduce the volume of the solvent by gentle heating and allow it to cool again.
Low Recovery Too much solvent was used, or the cooling period was too short.Ensure the minimum amount of hot solvent is used for dissolution. Increase the cooling time in the ice bath. The mother liquor can be concentrated to yield a second crop of crystals, which should be checked for purity.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Consider adding a small amount of activated carbon to the hot solution before the hot filtration step to adsorb colored impurities. Do not add activated carbon to a boiling solution as it can cause bumping.

Expected Results and Purity Assessment

Upon successful completion of this protocol, a significant increase in the purity of 4-(3,5-Difluorophenyl)-4-oxobutyric acid is expected. The final product should be a white, crystalline solid.

The purity of the recrystallized product should be assessed by measuring its melting point. A sharp melting point range close to the literature value (116-120 °C) is indicative of high purity. Further characterization by techniques such as ¹H NMR, ¹³C NMR, and HPLC can be performed to confirm the structure and quantify the purity.

Conclusion

This application note details a robust and reproducible protocol for the purification of 4-(3,5-Difluorophenyl)-4-oxobutyric acid by recrystallization. By employing a systematic approach to solvent selection and adhering to the optimized procedural steps, researchers can consistently obtain high-purity material, which is essential for downstream applications in drug discovery and materials science.

References

  • Aakash Institute. Crystallization: Definition, Principle, Demonstration & Application. [Link]

  • VIRTUAL LAB. SOP: CRYSTALLIZATION. [Link]

Method

Application Notes and Protocols for 4-(3,5-Difluorophenyl)-4-oxobutyric acid in Drug Discovery

Introduction: A Scaffold of Potential In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 4-(3,5-Difluorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Potential

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 4-(3,5-Difluorophenyl)-4-oxobutyric acid emerges as a compound of significant interest, not due to a history of established biological activity, but for the inherent potential embedded within its structure. This molecule uniquely combines three key pharmacophoric elements: a difluorinated phenyl ring, a keto group, and a carboxylic acid moiety. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Keto acids are pivotal intermediates in various metabolic pathways and have been foundational in the synthesis of diverse pharmaceuticals, including antiviral and anticancer agents.[3][4][5] The terminal carboxylic acid provides a crucial anchor for protein-ligand interactions, although it can present challenges with cell permeability.[6][7][8]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications of 4-(3,5-Difluorophenyl)-4-oxobutyric acid. We will delve into its potential as a versatile building block, propose plausible therapeutic targets, and provide detailed, actionable protocols for its synthesis and subsequent biological screening. Our approach is grounded in the established principles of medicinal chemistry, leveraging the known contributions of its constituent functional groups to biological activity.

Physicochemical Properties and Synthetic Strategy

A foundational understanding of a compound's properties is critical for its application in drug discovery. The key physicochemical parameters of 4-(3,5-Difluorophenyl)-4-oxobutyric acid are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈F₂O₃-
Molecular Weight 214.17 g/mol -
CAS Number 302912-30-7-
Appearance Solid-
LogP (calculated) ~1.5 - 2.0-

The synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid can be reliably achieved via a Friedel-Crafts acylation reaction.[9][10][11][12][13] This classic electrophilic aromatic substitution is a cornerstone of organic synthesis and is particularly well-suited for the preparation of aryl ketones.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 4-(3,5-Difluorophenyl)-4-oxobutyric acid from 1,3-difluorobenzene and succinic anhydride.

Materials:

  • 1,3-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Slowly add a solution of succinic anhydride (1.0 equivalent) in anhydrous DCM to the AlCl₃ suspension with vigorous stirring.

  • Aromatic Addition: Once the succinic anhydride has complexed with the AlCl₃, add 1,3-difluorobenzene (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the aluminum chloride catalyst.

  • Stoichiometry of AlCl₃: More than two equivalents of the Lewis acid are required because it complexes with both the acylating agent and the resulting ketone product.

  • Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction and prevent side reactions.

G cluster_reactants Reactants cluster_catalyst Catalyst 1,3-Difluorobenzene 1,3-Difluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1,3-Difluorobenzene->Friedel-Crafts Acylation Aromatic Substrate Succinic Anhydride Succinic Anhydride Succinic Anhydride->Friedel-Crafts Acylation Acylating Agent AlCl3 AlCl3 AlCl3->Friedel-Crafts Acylation Lewis Acid 4-(3,5-Difluorophenyl)-4-oxobutyric acid 4-(3,5-Difluorophenyl)-4-oxobutyric acid Friedel-Crafts Acylation->4-(3,5-Difluorophenyl)-4-oxobutyric acid Product

Caption: Synthetic scheme for 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Proposed Therapeutic Applications and Screening Strategies

The unique structural features of 4-(3,5-Difluorophenyl)-4-oxobutyric acid suggest its potential as a scaffold in several therapeutic areas. The difluorophenyl moiety is a common feature in anti-inflammatory and analgesic drugs, such as Diflunisal, where it enhances potency and metabolic stability.[14][15] The keto-acid functionality is present in various biologically active molecules and can participate in critical binding interactions.

Potential Therapeutic Areas:
  • Anti-inflammatory Agents: The difluorophenyl group suggests potential activity against inflammatory targets like cyclooxygenases (COX-1/2) or 5-lipoxygenase (5-LOX).

  • Anticancer Agents: Many anticancer drugs utilize fluorinated pyrimidines and other fluorinated scaffolds. The keto-acid portion could be explored for inhibition of enzymes involved in cancer metabolism.

  • Neurological Disorders: The ability of some keto acids to cross the blood-brain barrier opens possibilities for targeting enzymes or receptors in the central nervous system.[16]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory activity of 4-(3,5-Difluorophenyl)-4-oxobutyric acid against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (commercially available)

  • Arachidonic acid (substrate)

  • Prostaglandin E₂ (PGE₂) immunoassay kit

  • Test compound (4-(3,5-Difluorophenyl)-4-oxobutyric acid) dissolved in DMSO

  • Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Reaction buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specified time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1M HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-1 / COX-2->Prostaglandins (PGE2) Product Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Mediates 4-(3,5-Difluorophenyl)-4-oxobutyric acid 4-(3,5-Difluorophenyl)-4-oxobutyric acid 4-(3,5-Difluorophenyl)-4-oxobutyric acid->COX-1 / COX-2 Potential Inhibitor

Caption: Potential inhibition of the COX pathway.

Protocol 3: Cell Viability Assay for Anticancer Screening

Objective: To evaluate the cytotoxic effects of 4-(3,5-Difluorophenyl)-4-oxobutyric acid on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).

Future Directions: Lead Optimization Strategies

Should initial screenings reveal promising activity, 4-(3,5-Difluorophenyl)-4-oxobutyric acid can serve as an excellent starting point for lead optimization.

  • Modification of the Carboxylic Acid: To address potential issues with cell permeability and metabolic instability, the carboxylic acid can be replaced with bioisosteres such as tetrazoles or acylsulfonamides.[6][8][17][18][19]

  • Derivatization of the Keto Group: The ketone can be reduced to a hydroxyl group or used as a handle for further chemical modifications to explore the structure-activity relationship.

  • Alteration of the Phenyl Ring Substitution: The fluorine substitution pattern can be varied to fine-tune the electronic properties and binding interactions of the molecule.

G Initial Hit 4-(3,5-Difluorophenyl)-4-oxobutyric acid Lead Optimization Lead Optimization Initial Hit->Lead Optimization Bioisosteric Replacement Carboxylic Acid Bioisosteres Lead Optimization->Bioisosteric Replacement Keto Group Modification Keto Group Modification Lead Optimization->Keto Group Modification Ring Substitution Analogs Ring Substitution Analogs Lead Optimization->Ring Substitution Analogs

Caption: Lead optimization strategies from the initial scaffold.

Conclusion

While direct biological data for 4-(3,5-Difluorophenyl)-4-oxobutyric acid is currently lacking in the public domain, its chemical architecture presents a compelling case for its exploration in drug discovery. The convergence of a metabolically stable difluorophenyl ring with a versatile keto-acid side chain offers a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The protocols detailed herein provide a robust framework for the synthesis and initial biological evaluation of this intriguing molecule, paving the way for future investigations into its therapeutic potential.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]

  • Chemical and pharmacological properties of diflunisal - PubMed. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • Biotechnological production of alpha-keto acids: Current status and perspectives. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC - NIH. Available at: [Link]

  • Discovery of diflunisal - PMC - NIH. Available at: [Link]

  • Bioisosteres for carboxylic acid groups - Hypha Discovery. Available at: [Link]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - ScienceOpen. Available at: [Link]

  • Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Full article: The role of fluorine in medicinal chemistry. Available at: [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • keto acids: Topics by Science.gov. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available at: [Link]

  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile - MDPI. Available at: [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Available at: [Link]

  • Keto acid - Wikipedia. Available at: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Friedel-Crafts Acylation of 1,3-Difluorobenzene

Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-difluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of 1,3-difluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet crucial transformation. The synthesis of 2,4-difluoro-substituted aryl ketones, key intermediates in pharmaceuticals and advanced materials, often begins with this reaction.[1][2][3] However, the deactivated nature of the difluorinated aromatic ring presents unique challenges.[1][4] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no conversion of my 1,3-difluorobenzene. What are the primary causes?

This is the most common issue and almost always traces back to the inherent low reactivity of the starting material and the stringent requirements of the reaction conditions.

  • Causality 1: Severe Ring Deactivation. The core of the problem lies in the electronic nature of your substrate. The two fluorine atoms on the benzene ring are strongly electron-withdrawing via the inductive effect (-I).[1] This effect significantly reduces the electron density of the aromatic π-system, making it a poor nucleophile for the attacking electrophile (the acylium ion). Unlike activated rings like anisole, 1,3-difluorobenzene requires more forcing conditions to react.[1][4]

  • Causality 2: Catalyst Inactivity or Insufficiency. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the engine of this reaction. Its effectiveness can be compromised in two main ways:

    • Moisture Sensitivity: AlCl₃ and other Lewis acids react violently and irreversibly with water. Any moisture in your glassware, solvents, or reagents will consume the catalyst, rendering it inactive.[4] Strict anhydrous conditions are non-negotiable.

    • Product Complexation (Stoichiometric Requirement): The ketone product formed (2,4-difluoroacetophenone) is a Lewis base and forms a strong complex with the AlCl₃ catalyst.[5][6] This complexation deactivates the catalyst. Therefore, Friedel-Crafts acylations are not truly catalytic and require at least a stoichiometric amount, and often an excess, of the Lewis acid to drive the reaction to completion.[5][6]

  • Causality 3: Inadequate Acylating Agent. The electrophile is generated from an acylating agent, such as acetyl chloride or acetic anhydride. If this reagent is old or has been improperly stored, it may have hydrolyzed, reducing the concentration of the active species.

Solutions:

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar). Use freshly opened anhydrous solvents or solvents purified through a solvent system.

  • Increase Catalyst Loading: Do not assume catalytic amounts will work. Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent. (See Table 2 for details).

  • Verify Reagent Quality: Use a fresh, high-purity acylating agent.

  • Increase Temperature: If the reaction is clean but incomplete at room temperature, gentle heating (40-55°C) can often improve conversion.[7]

Q2: My reaction is working, but I am getting a mixture of isomers. How can I improve the regioselectivity for 2,4-difluoroacetophenone?

Understanding the directing effects of the fluorine substituents is key to controlling the regiochemical outcome.

  • Mechanistic Insight: While fluorine is deactivating overall due to its inductive effect, it is an ortho, para-director via its resonance effect (+M).[1] In 1,3-difluorobenzene, the possible sites for electrophilic attack are C2, C4, C5, and C6.

    • Position C4 (and C6): This position is para to one fluorine and ortho to the other. This convergence of directing effects makes it the most electron-rich and sterically accessible position, leading to the desired 2,4-difluoroacetophenone as the major product.[1]

    • Position C2: This position is ortho to both fluorine atoms. It is electronically activated but sterically hindered.

    • Position C5: This position is meta to both fluorines and is the most deactivated position.

Troubleshooting Poor Selectivity:

  • Temperature Control: Higher reaction temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of minor isomers. The reaction should be initiated at a low temperature (0 °C) to ensure the kinetic product (the C4-acylated isomer) is favored before any gentle heating is applied.

  • Choice of Lewis Acid: Very strong Lewis acids or high temperatures can decrease selectivity. While AlCl₃ is necessary for reactivity, ensure the reaction is not overheating.

  • Solvent Effects: The choice of solvent can influence the steric environment. Using excess 1,3-difluorobenzene as the solvent can sometimes provide high selectivity.[7]

Q3: Which catalyst should I use, and in what quantity? There are many options available.

For deactivated substrates, the choice and amount of catalyst are critical parameters.

  • Aluminum Chloride (AlCl₃): This is the most common and effective Lewis acid for acylating deactivated rings due to its high activity.[5][7] It is the recommended starting point for any optimization.

  • Other Lewis Acids: While catalysts like FeCl₃, BiCl₃, or metal triflates (e.g., Hf(OTf)₄, Ln(OTf)₃) are excellent for activated or moderately deactivated rings, they often fail with substrates as deactivated as 1,3-difluorobenzene.[5][8]

  • Brønsted Acids: Very strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can also catalyze the reaction, sometimes in combination with other Lewis acids or salts.[7][9]

The stoichiometry is dependent on the acylating agent used.

Acylating AgentRecommended Molar Equivalents of AlCl₃ (per mole of acylating agent)Rationale
Acetyl Chloride 1.1 to 1.5Requires >1.0 eq. to activate the acyl chloride and account for complexation with the ketone product.
Acetic Anhydride 2.2 to 3.0Requires >2.0 eq. as one equivalent complexes with the acetate byproduct, and another is needed for activation and product complexation.
Table 1: Recommended AlCl₃ Stoichiometry
Q4: What is the best solvent for this reaction?

The ideal solvent should be inert to the strong Lewis acid and the reaction conditions.

  • Halogenated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are standard choices as they are aprotic and generally inert.[1]

  • Excess Substrate (Solvent-Free): A highly efficient and "greener" approach is to use an excess of 1,3-difluorobenzene itself as the solvent.[7] This method simplifies workup, as the excess starting material can be recovered by distillation, and avoids the use of chlorinated solvents.[7] This is often the preferred method in industrial settings.

  • Solvents to Avoid: Do not use solvents with Lewis basic sites (e.g., ethers, nitriles, amides) as they will complex with and deactivate the AlCl₃ catalyst. While nitrobenzene is a classic solvent for Friedel-Crafts reactions, it is also a deactivated aromatic ring and can sometimes compete in the reaction under harsh conditions.

Visualizing the Process

Reaction Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Complexation AcylCl Acetyl Chloride (CH₃COCl) AlCl3 AlCl₃ AcylCl->AlCl3 Coordination Acylium Acylium-Lewis Acid Complex [CH₃CO]⁺[AlCl₄]⁻ AcylCl->Acylium Activation AlCl3->Acylium Activation Sigma Sigma Complex (Arenium Ion Intermediate) Acylium->Sigma Electrophile Substrate 1,3-Difluorobenzene Substrate->Sigma Attack by π-system Product_Complex Product-Catalyst Complex Sigma->Product_Complex -H⁺ Product 2,4-Difluoroacetophenone Product_Complex->Product Aqueous Workup HCl HCl AlCl3_regen AlCl₃ (complexed)

Caption: Mechanism of Friedel-Crafts acylation on 1,3-difluorobenzene.

Troubleshooting Workflow

G Start Problem: Low or No Yield Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Catalyst Is AlCl₃ loading sufficient? (>1.1 eq for RCOCl, >2.2 eq for (RCO)₂O) Check_Anhydrous->Check_Catalyst Yes Sol_Anhydrous Solution: Flame-dry glassware. Use anhydrous solvents. Check_Anhydrous->Sol_Anhydrous No Check_Temp Was reaction temperature optimized? (e.g., warm to 40-55°C) Check_Catalyst->Check_Temp Yes Sol_Catalyst Solution: Increase AlCl₃ loading. Use fresh AlCl₃. Check_Catalyst->Sol_Catalyst No Check_Reagents Are reagents (substrate, acylating agent) pure and fresh? Check_Temp->Check_Reagents Yes Sol_Temp Solution: Monitor by TLC/GC-MS. Gently heat to drive completion. Check_Temp->Sol_Temp No Sol_Reagents Solution: Purify substrate. Use fresh acylating agent. Check_Reagents->Sol_Reagents No Success Reaction Optimized Check_Reagents->Success Yes Sol_Anhydrous->Check_Anhydrous Sol_Catalyst->Check_Catalyst Sol_Temp->Check_Temp Sol_Reagents->Check_Reagents

Caption: A stepwise workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Acylation using Excess 1,3-Difluorobenzene as Solvent

This method is highly efficient and minimizes solvent waste.[7]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add aluminum chloride (AlCl₃) (1.3 mol eq.).

  • Reagent Addition: Add 1,3-difluorobenzene (3.0 mol eq.) to the flask. The mixture may be cooled to 0-5 °C in an ice bath.

  • Acylating Agent: Charge the dropping funnel with acetyl chloride (1.0 mol eq.).

  • Reaction: Add the acetyl chloride dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is then heated to 45-55 °C and stirred for 2-4 hours, or until reaction completion is confirmed by GC or TLC analysis.[7]

  • Workup: Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice and concentrated HCl.

  • Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The excess 1,3-difluorobenzene can be removed by distillation. The resulting crude product, 2,4-difluoroacetophenone, can be purified by vacuum distillation.

Protocol 2: Acylation in Dichloromethane (DCM) Solvent

A more traditional approach useful for smaller-scale reactions.

  • Setup: In a similar flame-dried setup as Protocol 1, suspend AlCl₃ (1.3 mol eq.) in anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0 °C and add 1,3-difluorobenzene (1.0 mol eq.).

  • Acylating Agent: Add acetyl chloride (1.1 mol eq.) dropwise via syringe or dropping funnel, maintaining the temperature at 0 °C.[1]

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.[1] Monitor for completion.

  • Workup and Isolation: Follow steps 6-8 from Protocol 1.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • SIOC Journals. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Google Patents. (1996).
  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Reddit. (2020, December 17). Friedel-Crafts reactions with Deactivating groups. [Link]

  • Google Patents. (2012). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 9). Exploring 2',4'-Difluoroacetophenone: A Cornerstone for Advanced Material Synthesis. [Link]

  • ResearchGate. (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • Technical Disclosure Commons. (2024, May 7). Process for the preparation of 2-fluoro aceto-phenone. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid

Welcome to the technical support center for the synthesis of 4-(3,5-difluorophenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3,5-difluorophenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of 4-(3,5-difluorophenyl)-4-oxobutyric acid is most commonly achieved via a Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride.[1][2] While this is a robust reaction, several side reactions and experimental pitfalls can lead to low yields, impure products, and difficult purifications. This guide will walk you through troubleshooting these common issues.

FAQ 1: My reaction yield is consistently low. What are the likely causes?

Low yields in the Friedel-Crafts acylation of 1,3-difluorobenzene are often traced back to issues with reagents, reaction conditions, or the work-up procedure.

Troubleshooting Low Yields:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the 1,3-difluorobenzene and succinic anhydride are dry.

  • Insufficient Catalyst: Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid catalyst because both the reactant (succinic anhydride) and the product (the keto acid) can form complexes with it.[2]

    • Solution: Use at least 2.2 equivalents of AlCl₃ to ensure there is enough free catalyst to drive the reaction to completion.

  • Inadequate Reaction Temperature: While the reaction is typically started at a low temperature to control the initial exothermic reaction, it often requires heating to proceed to completion.

    • Solution: After the initial addition of reagents at a controlled temperature (e.g., 0-5 °C), gradually warm the reaction mixture and then heat to reflux for a sufficient period (e.g., 2-4 hours) to ensure the reaction is complete.

  • Premature Quenching: Adding the quenching solution (e.g., ice/HCl) before the reaction is complete will result in a low yield.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

FAQ 2: I've isolated my product, but NMR analysis shows the presence of an unexpected isomer. How can I prevent this?

The formation of regioisomers is a common side reaction in Friedel-Crafts acylations. In the case of 1,3-difluorobenzene, the fluorine atoms are ortho, para-directing groups. This means that acylation can occur at the 2, 4, or 6 positions. The desired product is the 4-substituted isomer.

Understanding and Controlling Regioselectivity:

  • Steric Hindrance: Acylation at the 2-position is sterically hindered by the two adjacent fluorine atoms. However, under certain conditions, this isomer can still form.

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to the formation of less stable, kinetically favored isomers.

  • Choice of Solvent: The solvent can influence the regioselectivity of the reaction.

Troubleshooting Isomer Formation:

  • Control the Reaction Temperature: Maintain a controlled temperature during the addition of the reagents and throughout the reaction to favor the formation of the thermodynamically more stable 4-isomer.

  • Optimize the Solvent: While nitrobenzene or chlorinated hydrocarbons are often used, consider exploring other solvent systems to improve regioselectivity.

  • Purification: If isomer formation is unavoidable, they can often be separated by column chromatography or fractional crystallization.

FAQ 3: My final product is difficult to purify and appears as an oil or a sticky solid. What are the likely impurities?

Difficulty in purification often points to the presence of unreacted starting materials, side products, or residual catalyst complexes.

Common Impurities and Purification Strategies:

Impurity Source Troubleshooting & Purification
Succinic Acid Hydrolysis of unreacted succinic anhydride during work-up.Wash the crude product with cold water. Succinic acid is more soluble in water than the desired product.
1,3-Difluorobenzene Incomplete reaction.Remove by steam distillation or during solvent evaporation under reduced pressure.
Aluminum Salts Incomplete removal of the AlCl₃ catalyst during work-up.Ensure a thorough acidic work-up (e.g., with HCl) to break down the aluminum complexes, followed by washing with water.
Isomeric Products Side reaction during acylation.Purify by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[3]

Protocol for a Robust Work-up:

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Advanced Troubleshooting: Side Reactions in Subsequent Steps

For many applications, the ketone in 4-(3,5-difluorophenyl)-4-oxobutyric acid is reduced to a methylene group. The Clemmensen and Wolff-Kishner reductions are common methods for this transformation.[1][2][4] However, these reactions can also have side reactions.

FAQ 4: I'm attempting a Clemmensen reduction of the ketone, but I'm getting a complex mixture of products. What could be happening?

The Clemmensen reduction is performed in a strongly acidic medium (zinc amalgam and concentrated HCl), which can lead to side reactions with other functional groups in the molecule.[4][5]

Potential Side Reactions in Clemmensen Reduction:

  • Intramolecular Cyclization: The carboxylic acid can be protonated under the strongly acidic conditions, leading to an intramolecular Friedel-Crafts acylation to form a cyclic ketone. While less likely with the deactivated ring, it is a possibility.

  • Reduction of the Aromatic Ring: Under harsh conditions, partial reduction of the aromatic ring can occur.

  • Incomplete Reduction: The reaction may stop at the alcohol intermediate.

Troubleshooting the Clemmensen Reduction:

  • Control Reaction Time and Temperature: Over-refluxing or extended reaction times can promote side reactions. Monitor the reaction closely.

  • Alternative Reduction Methods: If side reactions are problematic, consider the Wolff-Kishner reduction, which is performed under basic conditions and may be more compatible with the carboxylic acid functionality.

Visualizing the Process

Workflow for Synthesis and Troubleshooting

Troubleshooting Workflow for 4-(3,5-Difluorophenyl)-4-oxobutyric acid Synthesis cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions cluster_final Final Product start Start: Friedel-Crafts Acylation reaction 1,3-Difluorobenzene + Succinic Anhydride + AlCl3 start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude analysis Analyze Crude Product (NMR, TLC, HPLC) crude->analysis low_yield Low Yield? analysis->low_yield isomers Isomers Present? low_yield->isomers No check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents Yes optimize_catalyst Optimize Catalyst Loading low_yield->optimize_catalyst Yes impure Other Impurities? isomers->impure No optimize_temp Optimize Temperature isomers->optimize_temp Yes purify_chrom Column Chromatography isomers->purify_chrom Yes purify_recryst Recrystallization impure->purify_recryst Yes pure_product Pure Product impure->pure_product No check_reagents->reaction optimize_catalyst->reaction optimize_temp->reaction purify_chrom->pure_product purify_recryst->pure_product

Caption: A troubleshooting workflow for the synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Mechanism of the Primary Side Reaction: Isomer Formation

Regioselectivity in the Friedel-Crafts Acylation of 1,3-Difluorobenzene cluster_products Potential Products reagents 1,3-Difluorobenzene + Acylium Ion desired 4-substituted (Desired Product) Thermodynamically Favored reagents->desired Major Pathway side_product 2-substituted (Side Product) Sterically Hindered reagents->side_product Minor Pathway (can be significant under non-optimal conditions)

Caption: Regioselectivity in the Friedel-Crafts acylation of 1,3-difluorobenzene.

References

  • U.S. Patent US20080004465A1, "Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters".
  • Wikipedia, "Friedel–Crafts reaction". Available at: [Link]

  • Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation". Available at: [Link]

  • Quick Company, "Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters". Available at: [Link]

  • Organic Chemistry Portal, "Friedel-Crafts Acylation". Available at: [Link]

  • YouTube, "Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene". Available at: [Link]

  • Chemistry Stack Exchange, "Mechanism of Friedel-Crafts acylation with succinic anhydride". Available at: [Link]

  • Chemistry Stack Exchange, "Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid". Available at: [Link]

  • Master Organic Chemistry, "The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions". Available at: [Link]

  • Google Patents, "Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid".
  • Wikipedia, "Clemmensen reduction". Available at: [Link]

  • Chemistry LibreTexts, "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction". Available at: [Link]

  • Course Hero, "CLEMMENSEN REDUCTION". Available at: [Link]

  • ResearchGate, "Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives". Available at: [Link]

  • International Journal of Advanced Chemistry Research, "Review on friedel-crafts acylation of benzene derivatives using various catalytic systems". Available at: [Link]

  • YouTube, "Clemmensen Reduction". Available at: [Link]

  • MDPI, "4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide". Available at: [Link]

  • StudyMind, "Friedel-Crafts Acylation: Mechanism, Reactions & limitations". Available at: [Link]

  • PMC - NIH, "The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity". Available at: [Link]

  • Asian Journal of Chemistry, "Synthesis of Rofecoxib and Study of Lactone Ring Stability". Available at: [Link]

  • Organic Syntheses, "Organic Syntheses Procedure". Available at: [Link]

  • Research Results in Pharmacology, "Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-(3,5-Difluorophenyl)-4-oxobutyric acid

Welcome to the technical support center for the purification of 4-(3,5-Difluorophenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3,5-Difluorophenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a molecule with both a ketone and a carboxylic acid functional group on a difluorophenyl scaffold, its purification can present unique challenges. This document offers a structured, experience-driven approach to overcoming these hurdles and achieving high purity.

Physicochemical Properties of 4-(3,5-Difluorophenyl)-4-oxobutyric acid

A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₀H₈F₂O₃
Molecular Weight 214.17 g/mol
Melting Point 116-118 °C[1]
Appearance White to off-white solidGeneral observation

Experimental Protocol: A Step-by-Step Guide to Recrystallization

This protocol provides a robust starting point for the recrystallization of 4-(3,5-Difluorophenyl)-4-oxobutyric acid. The key to success lies in the careful selection of the solvent system and a controlled cooling process.

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying Solvent_Selection 1. Solvent Selection (Miscible pair: e.g., Ethanol/Water) Dissolution 2. Dissolution (Dissolve crude product in minimum hot ethanol) Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (Remove insoluble impurities) Dissolution->Hot_Filtration Crystal_Formation 4. Crystal Formation (Add hot water dropwise until persistent cloudiness) Hot_Filtration->Crystal_Formation Reheat_Clarify 5. Reheat to Clarify (Add a few drops of hot ethanol) Crystal_Formation->Reheat_Clarify Cooling 6. Slow Cooling (Allow to cool to room temp, then ice bath) Reheat_Clarify->Cooling Vacuum_Filtration 7. Vacuum Filtration (Collect crystals) Cooling->Vacuum_Filtration Washing 8. Washing (Rinse with cold solvent mixture) Vacuum_Filtration->Washing Drying 9. Drying (Vacuum oven) Washing->Drying

Caption: A stepwise workflow for the recrystallization of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Materials:

  • Crude 4-(3,5-Difluorophenyl)-4-oxobutyric acid

  • Recrystallization solvent system (e.g., Ethanol/Water, Acetone/Hexane, or Toluene)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Given the presence of both polar (carboxylic acid) and moderately polar (ketone, difluorophenyl) groups, a mixed solvent system is often effective. A good starting point is an ethanol/water or acetone/hexane mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the more soluble solvent (e.g., ethanol or acetone). Heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel to remove solid impurities.

  • Inducing Crystallization: While the solution is still hot, slowly add the less soluble solvent (the "anti-solvent," e.g., water or hexane) dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of the more soluble solvent back into the hot solution until it becomes clear again. This ensures that crystallization begins from a saturated solution, not a supersaturated one, which promotes the formation of pure crystals.

  • Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask to slow the cooling rate. Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the dried product should be sharp and within the expected range (116-118 °C)[1].

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 4-(3,5-Difluorophenyl)-4-oxobutyric acid in a question-and-answer format.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Start->No_Crystals Low_Yield Low Yield? Start->Low_Yield Poor_Purity Poor Purity? Start->Poor_Purity Reheat_Add_Solvent Reheat to dissolve oil. Add more of the 'good' solvent. Oiling_Out->Reheat_Add_Solvent Yes Too_Much_Solvent Too much solvent was used. No_Crystals->Too_Much_Solvent Yes Solvent_Too_Good Compound is too soluble in the cold solvent. Low_Yield->Solvent_Too_Good Yes Rapid_Cooling Crystallization occurred too quickly. Poor_Purity->Rapid_Cooling Yes Slow_Cooling Cool the solution more slowly. Reheat_Add_Solvent->Slow_Cooling Change_Solvent Try a different solvent system. Slow_Cooling->Change_Solvent Evaporate_Solvent Partially evaporate the solvent. Too_Much_Solvent->Evaporate_Solvent Induce_Crystallization Induce crystallization: - Scratch flask with a glass rod - Add a seed crystal Evaporate_Solvent->Induce_Crystallization Optimize_Solvent_System Optimize the solvent ratio or choose a different solvent system. Solvent_Too_Good->Optimize_Solvent_System Slow_Cooling_Purity Ensure slow cooling to allow for selective crystallization. Rapid_Cooling->Slow_Cooling_Purity

Caption: A decision tree for troubleshooting common recrystallization problems.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly supersaturated.

  • Causality: The high concentration of the solute and a rapid temperature drop can lead to the separation of a liquid phase before crystal nucleation can occur.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of the more soluble solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling.

    • Solvent System Modification: If the problem persists, consider a different solvent system. A solvent with a lower boiling point might be beneficial.

Q2: No crystals have formed even after cooling the solution in an ice bath. What went wrong?

A2: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated at the lower temperature.

  • Causality: This is most often due to using too much solvent during the initial dissolution step.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to the precipitation of impurities.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product, add a tiny crystal (a "seed crystal") to the solution. This will act as a template for further crystal growth.

    • Add an Anti-Solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity is observed. Then, heat to redissolve and cool slowly.

Q3: My final yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor.

  • Causality: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.

  • Troubleshooting Steps:

    • Optimize the Solvent System: For a mixed solvent system, you may need to adjust the ratio to decrease the overall solubility at cold temperatures. For a single solvent, you may need to find an alternative in which your compound is less soluble when cold.

    • Ensure Complete Precipitation: Make sure the solution is thoroughly chilled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.

    • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Q4: The purity of my recrystallized product has not improved significantly. What could be the reason?

A4: This indicates that impurities are co-crystallizing with your product.

  • Causality: This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice. It can also occur if the chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility.

  • Troubleshooting Steps:

    • Slow Down Crystallization: A slower rate of cooling is crucial for selective crystallization. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Re-evaluate the Solvent: The ideal solvent should have a steep solubility curve for your product (very soluble when hot, sparingly soluble when cold) and a different solubility profile for the impurities. You may need to screen other solvents to find a more suitable one.

    • Consider a Second Recrystallization: If the purity improves but is still not at the desired level, a second recrystallization can be performed.

Q5: What is polymorphism, and should I be concerned about it for this compound?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, and stability.

  • Relevance in Drug Development: For pharmaceutical compounds, controlling polymorphism is critical as it can impact bioavailability and shelf-life.[1] While it is not always possible to predict the formation of different polymorphs, being aware of this phenomenon is important.

  • Mitigation: Consistent and well-documented recrystallization procedures, including solvent system, cooling rate, and drying conditions, can help to ensure the formation of a consistent polymorphic form. If different crystal habits are observed under slightly different conditions, further characterization (e.g., by powder X-ray diffraction) may be necessary to identify and control the polymorphic form.

References

  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • ResearchGate. (2015). Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid

Welcome to the technical support center for the synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to help you troubleshoot and optimize your experimental workflow.

Section 1: Troubleshooting Guide

The synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid, most commonly achieved via Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, is a robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. This section provides a detailed troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Issue 1: Low or No Product Yield

Q: I performed the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride using aluminum chloride as the catalyst, but I obtained a very low yield of the desired product. What could be the reasons?

A: Low yield in a Friedel-Crafts acylation can stem from several factors, often related to reagent quality, reaction conditions, and the inherent reactivity of the substrates.

  • Moisture Contamination: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture will hydrolyze the AlCl₃, rendering it inactive as a Lewis acid catalyst. This is one of the most common reasons for reaction failure. Ensure that your AlCl₃ is fresh, properly stored, and handled under strictly anhydrous conditions. The reaction vessel should be flame-dried or oven-dried before use, and an inert atmosphere (e.g., nitrogen or argon) should be maintained throughout the reaction. A Chinese patent suggests controlling the moisture content of aluminum trichloride to improve reaction conversion rates[1].

  • Insufficient Catalyst: The ketone product of the Friedel-Crafts acylation forms a stable complex with AlCl₃. This complexation deactivates the catalyst. Therefore, a stoichiometric amount, or even a slight excess, of AlCl₃ is often required to drive the reaction to completion[2][3]. Insufficient catalyst will result in unreacted starting materials.

  • Reaction Temperature: While the initial addition of reagents is often performed at low temperatures (0-5 °C) to control the exothermic reaction, subsequent warming is necessary for the reaction to proceed. If the reaction mixture is not allowed to warm to room temperature or is not heated as required by the specific protocol, the reaction may not go to completion.

  • Substrate Reactivity: 1,3-Difluorobenzene is a deactivated aromatic ring due to the strong electron-withdrawing nature of the fluorine atoms. While the meta-directing effect of the two fluorine atoms favors acylation at the 4-position, the overall reactivity is lower than that of benzene. Harsher reaction conditions (e.g., higher temperature or longer reaction time) may be necessary compared to more activated substrates.

  • Purity of Starting Materials: Ensure the purity of 1,3-difluorobenzene and succinic anhydride. Impurities in the starting materials can interfere with the reaction.

Issue 2: Formation of Isomeric Impurities

Q: My final product is contaminated with an isomeric impurity. How can I identify and minimize its formation?

A: While the Friedel-Crafts acylation is generally regioselective, the formation of minor isomeric impurities is possible, especially under certain conditions.

  • Identification: The primary expected product is 4-(3,5-Difluorophenyl)-4-oxobutyric acid. An potential isomeric impurity would be 2-(3,5-Difluorobenzoyl)propanoic acid, resulting from acylation at a different position on the succinic anhydride moiety, though this is less likely. More probable is acylation at an alternative position on the difluorobenzene ring if conditions are not optimal. Characterization by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry is essential to confirm the structure of the major product and any impurities.

  • Minimizing Isomer Formation:

    • Reaction Temperature: Controlling the reaction temperature is crucial. Higher temperatures can sometimes lead to a loss of regioselectivity. It is advisable to add the reagents at a lower temperature and then slowly warm the reaction mixture.

    • Choice of Solvent: The solvent can influence the regioselectivity of the reaction. Common solvents for Friedel-Crafts acylations include nitrobenzene, carbon disulfide, and dichloromethane. The choice of solvent can affect the solubility of the intermediates and the overall reaction pathway.

Issue 3: Presence of Unreacted Starting Materials

Q: After workup, I still have a significant amount of unreacted 1,3-difluorobenzene and/or succinic anhydride in my crude product. What went wrong?

A: The presence of unreacted starting materials is a clear indication of an incomplete reaction.

  • Reaction Time and Temperature: As mentioned, 1,3-difluorobenzene is a deactivated substrate. The reaction may require longer reaction times or higher temperatures to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal reaction time.

  • Catalyst Deactivation: Premature quenching of the catalyst by moisture is a primary suspect. Ensure all reagents and equipment are scrupulously dry.

  • Stoichiometry: Double-check the molar ratios of your reactants. While a slight excess of the acylating agent (succinic anhydride) is sometimes used, a significant deviation from the optimal stoichiometry can lead to incomplete conversion.

Issue 4: Difficulties in Product Purification

Q: I am having trouble purifying the crude 4-(3,5-Difluorophenyl)-4-oxobutyric acid. Recrystallization is not giving a pure product. What other methods can I try?

A: Purification can be challenging, especially if the crude product contains impurities with similar polarities to the desired compound.

  • Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing organic acids include ethanol, ethyl acetate, and mixtures of solvents like ethyl acetate/hexanes. If your product "oils out" instead of crystallizing, it may indicate that the solvent is too nonpolar or the solution is supersaturated[4].

  • Acid-Base Extraction: Being a carboxylic acid, your product can be selectively extracted from non-acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired acid will move into the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the pure product, which can then be collected by filtration.

  • Column Chromatography: If recrystallization and acid-base extraction are insufficient, column chromatography is a powerful purification technique[4]. Silica gel is a common stationary phase. A suitable mobile phase, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, can be used to separate the desired product from closely related impurities[4].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(3,5-Difluorophenyl)-4-oxobutyric acid?

A1: The most prevalent method is the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). This is an electrophilic aromatic substitution reaction.

Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this type of synthesis?

A2: Friedel-Crafts acylation has two main advantages. First, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangements, which can be a significant problem in Friedel-Crafts alkylation leading to isomeric impurities[2]. Second, the resulting ketone product is deactivated towards further electrophilic substitution, which prevents polyacylation of the aromatic ring[2][3].

Q3: Can other Lewis acids be used instead of aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also catalyze Friedel-Crafts acylations. However, aluminum chloride is generally the most effective and commonly used catalyst for this transformation.

Q4: What are some of the key safety precautions to take during this synthesis?

A4:

  • Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing heat and hydrogen chloride (HCl) gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The organic solvents used (e.g., dichloromethane, nitrobenzene) can be toxic and/or flammable. Handle them in a well-ventilated fume hood.

  • Workup: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This should be done slowly and carefully in an ice bath.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light. HPLC can also be used for more quantitative monitoring.

Section 3: Visual and Tabular Summaries

Common Impurities and Their Potential Sources
ImpurityPotential SourceRecommended Action
Unreacted 1,3-difluorobenzeneIncomplete reaction, insufficient catalystIncrease reaction time/temperature, ensure anhydrous conditions, use stoichiometric AlCl₃
Unreacted Succinic AnhydrideIncomplete reactionIncrease reaction time/temperature, ensure anhydrous conditions
Isomeric ProductsLoss of regioselectivityControl reaction temperature, optimize solvent
Polyacylated ProductsHighly unlikely due to deactivationGenerally not a concern with this substrate
Hydrolyzed Succinic Anhydride (Succinic Acid)Presence of moistureUse anhydrous reagents and conditions
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_purification_methods Purification Methods Flame-dry glassware Flame-dry glassware Combine AlCl3 and solvent Combine AlCl3 and solvent Flame-dry glassware->Combine AlCl3 and solvent Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Combine AlCl3 and solvent 1,3-Difluorobenzene 1,3-Difluorobenzene Add 1,3-Difluorobenzene Add 1,3-Difluorobenzene 1,3-Difluorobenzene->Add 1,3-Difluorobenzene Succinic Anhydride Succinic Anhydride Add Succinic Anhydride solution Add Succinic Anhydride solution Succinic Anhydride->Add Succinic Anhydride solution Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Cool to 0-5 °C Cool to 0-5 °C Combine AlCl3 and solvent->Cool to 0-5 °C Cool to 0-5 °C->Add 1,3-Difluorobenzene Add 1,3-Difluorobenzene->Add Succinic Anhydride solution Warm to RT and heat Warm to RT and heat Add Succinic Anhydride solution->Warm to RT and heat Monitor by TLC/HPLC Monitor by TLC/HPLC Warm to RT and heat->Monitor by TLC/HPLC Quench with ice/HCl Quench with ice/HCl Monitor by TLC/HPLC->Quench with ice/HCl Separate layers Separate layers Quench with ice/HCl->Separate layers Extract aqueous layer Extract aqueous layer Separate layers->Extract aqueous layer Combine organic layers Combine organic layers Extract aqueous layer->Combine organic layers Dry and evaporate Dry and evaporate Combine organic layers->Dry and evaporate Purify crude product Purify crude product Dry and evaporate->Purify crude product Recrystallization Recrystallization Purify crude product->Recrystallization Acid-Base Extraction Acid-Base Extraction Purify crude product->Acid-Base Extraction Column Chromatography Column Chromatography Purify crude product->Column Chromatography

Caption: General workflow for the synthesis and purification of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

Troubleshooting Logic Diagram

G start Low or No Product Yield? check_moisture Were anhydrous conditions maintained? start->check_moisture Yes check_catalyst Was a stoichiometric amount of AlCl3 used? check_moisture->check_catalyst Yes sol_moisture Redo with dry reagents and glassware under inert atmosphere. check_moisture->sol_moisture No check_temp Was the reaction heated sufficiently? check_catalyst->check_temp Yes sol_catalyst Increase AlCl3 to at least 1.1 equivalents. check_catalyst->sol_catalyst No sol_temp Increase reaction time and/or temperature. Monitor by TLC. check_temp->sol_temp No

Caption: Troubleshooting logic for low product yield in the Friedel-Crafts acylation.

References

  • Google Patents. CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 4-(3,5-Difluorophenyl)-4-oxobutyric Acid: A Focus on Personal Protective Equipment

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a fluorinated aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 4-(3,5-Difluorophenyl)-4-oxobutyric acid, a fluorinated aromatic keto-acid, presents a unique set of handling challenges. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment and PPE Selection

A thorough risk assessment is the cornerstone of safe laboratory practice. For 4-(3,5-Difluorophenyl)-4-oxobutyric acid, the primary hazards are anticipated to be dermal, ocular, and respiratory irritation. The following table outlines the recommended PPE based on these potential hazards.

Potential Hazard Primary Exposure Route Recommended PPE Justification
Skin Irritation/Corrosion Dermal ContactChemical-resistant gloves (Nitrile, Neoprene), Lab coat, Chemical-resistant apronThe carboxylic acid moiety suggests corrosive properties, while the aromatic ketone structure can lead to skin irritation. A multi-layered approach to skin protection is crucial.
Serious Eye Irritation/Damage Ocular ContactSafety glasses with side shields (minimum), Chemical splash goggles, Face shieldThe potential for serious eye irritation necessitates robust eye protection. Goggles provide a seal against splashes, and a face shield offers an additional layer of protection, especially during splash-prone procedures.
Respiratory Tract Irritation Inhalation of dust or aerosolsUse in a well-ventilated area (chemical fume hood), N95 respirator (for dust), Half-mask respirator with organic vapor/acid gas cartridgesAs a solid, the compound can become airborne as dust. Handling should be performed in a fume hood to minimize inhalation exposure. For situations with a higher risk of aerosolization, respiratory protection is essential.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If a higher risk of splashes is anticipated, wear a chemical-resistant apron over the lab coat.

  • Respiratory Protection (if required): If your risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, adjusting for a snug fit. If using a face shield, place it over the goggles.

  • Gloves: Select the appropriate chemical-resistant gloves. Ensure the gloves extend over the cuffs of your lab coat.

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them to trap any contaminants. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash your hands.

  • Face Shield/Goggles: Remove your face shield and then your goggles, handling them by the sides.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Respiratory Protection (if required): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: Handling and Storage

Safe handling extends beyond PPE. Always handle 4-(3,5-Difluorophenyl)-4-oxobutyric acid in a well-ventilated chemical fume hood[1]. Avoid creating dust. For storage, keep the container tightly closed in a dry, cool, and well-ventilated area[1].

Disposal Plan

As a halogenated organic compound, 4-(3,5-Difluorophenyl)-4-oxobutyric acid waste should be segregated from non-halogenated waste streams[2][3][4][5]. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities[1][2][5]. Never dispose of this compound down the drain[3][6]. All waste must be collected in properly labeled, sealed containers for disposal by a licensed hazardous waste management company[4][6].

Emergency Procedures

In the event of an exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water[1]. Remove contaminated clothing[7][8].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[7]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[8].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting[7]. Seek immediate medical attention.

Logical Workflow for Handling 4-(3,5-Difluorophenyl)-4-oxobutyric Acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Donning PPE Donning PPE PPE Selection->Donning PPE Weighing in Fume Hood Weighing in Fume Hood Donning PPE->Weighing in Fume Hood Reaction Setup Reaction Setup Weighing in Fume Hood->Reaction Setup Work-up Work-up Reaction Setup->Work-up Waste Segregation Waste Segregation Work-up->Waste Segregation Container Labeling Container Labeling Waste Segregation->Container Labeling Doffing PPE Doffing PPE Container Labeling->Doffing PPE

Caption: A logical workflow for the safe handling of 4-(3,5-Difluorophenyl)-4-oxobutyric acid.

By adhering to these rigorous safety protocols, researchers can confidently work with 4-(3,5-Difluorophenyl)-4-oxobutyric acid, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • SynQuest Laboratories, Inc. (2016). 4-(2,4-Difluorophenyl)
  • Sigma-Aldrich. (2025).
  • Fluorochem. (2024). 4-(3-Aminophenyl)
  • Fisher Scientific. (2025).
  • Echemi. (n.d.). 4-(2,3-DICHLOROPHENYL)
  • Master Organic Chemistry. (2022).
  • Unknown Source. (n.d.).
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Chemistry LibreTexts. (2024). 19.2: Preparing Aldehydes and Ketones.
  • OSHA Training School. (2024).
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Canadian Centre for Occupational Health and Safety. (2017). How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram.
  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Canada Safety Training Centre. (n.d.). Examples of PPE for Dangerous Goods Classes.
  • Braun Research Group. (n.d.).
  • The Organic Chemistry Tutor. (2018). Aldehydes and Ketones.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • CISIA. (n.d.). CEnT-S structure and syllabus.

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